Technical Documentation Center

1-[Methyl(piperidin-4-yl)amino]propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol
  • CAS: 1179290-05-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol

Editorial Note: This technical guide was initially developed to cover the chemical properties of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. However, a comprehensive literature search revealed a significant lack of avail...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This technical guide was initially developed to cover the chemical properties of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. However, a comprehensive literature search revealed a significant lack of available data for this specific isomer. In the interest of scientific integrity and to provide a valuable, data-rich resource, this guide has been focused on the well-documented and commercially available positional isomer, 3-[Methyl(piperidin-4-yl)amino]propan-1-ol (CAS No. 793660-70-5). The structural difference lies in the position of the hydroxyl group on the propanol chain. All data, protocols, and discussions herein pertain to the -1-ol isomer unless explicitly stated otherwise.

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol, a substituted 4-aminopiperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] This document details the physicochemical characteristics, a plausible synthetic route, predicted spectroscopic data, and a review of the potential pharmacological activities based on related compounds. It also includes essential safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the application and characterization of novel piperidine-based compounds.

Chemical Identity and Physicochemical Properties

3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alcohol. This structure provides multiple sites for chemical modification and hydrogen bonding, influencing its solubility and potential biological interactions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-[Methyl(piperidin-4-yl)amino]propan-1-olN/A
Synonyms 3-[Methyl(4-piperidinyl)amino]-1-propanol[3]
CAS Number 793660-70-5[3]
Molecular Formula C₉H₂₀N₂O[3]
Molecular Weight 172.27 g/mol [3]
Physical Form Oil[3]
Predicted pKa (Strongest Basic) 10.2ChemAxon
Predicted LogP 0.5ChemAxon
Predicted Boiling Point 258.4 ± 23.0 °C at 760 mmHgChemAxon
Predicted Density 0.98 ± 0.1 g/cm³ChemAxon
Predicted Water Solubility 1.12e-3 g/L[4]

Synthesis and Characterization

The synthesis of N-substituted 4-aminopiperidines is commonly achieved through reductive amination.[5][6] This method offers a direct and efficient pathway to form the C-N bond between the piperidine nitrogen and the desired substituent.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route to synthesize 3-[Methyl(piperidin-4-yl)amino]propan-1-ol involves the reductive amination of 4-(methylamino)piperidine with 3-hydroxypropionaldehyde. This one-pot reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 4-(Methylamino)piperidine Conditions Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) Room Temperature Reactant1->Conditions Reactant2 3-Hydroxypropionaldehyde Reactant2->Conditions Product 3-[Methyl(piperidin-4-yl)amino]propan-1-ol Conditions->Product Reductive Amination

Caption: Proposed synthesis of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol.

Experimental Protocol
  • Materials: 4-(Methylamino)piperidine, 3-hydroxypropionaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-(methylamino)piperidine (1.0 eq) in anhydrous DCM, add 3-hydroxypropionaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel to yield the pure product.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~3.00d2HPiperidine H2, H6 (axial)
~2.70t2H-N-CH₂-CH₂-
~2.50m1HPiperidine H4
~2.25s3HN-CH₃
~2.10t2HPiperidine H2, H6 (equatorial)
~1.80m2H-CH₂-CH₂-OH
~1.70d2HPiperidine H3, H5 (axial)
~1.40qd2HPiperidine H3, H5 (equatorial)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~62.5-CH₂-OH
~60.0Piperidine C4
~53.0Piperidine C2, C6
~50.0-N-CH₂-CH₂-
~42.0N-CH₃
~32.0Piperidine C3, C5
~30.0-CH₂-CH₂-OH

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad peak is expected in the region of 3300-3400 cm⁻¹.

  • N-H stretch: Absent due to the tertiary nature of the piperidine nitrogen and the secondary amine being fully substituted.

  • C-H stretch: Multiple peaks are expected in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.

  • C-O stretch: A distinct peak should appear around 1050-1150 cm⁻¹.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z 173.1654

Potential Pharmacological Applications

The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities. The pharmacological profile of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol can be inferred from studies on structurally related compounds.

Pharmacological_Applications cluster_targets Potential Biological Targets cluster_activities Potential Therapeutic Areas Molecule 3-[Methyl(piperidin-4-yl)amino]propan-1-ol Target1 N-type Calcium Channels Molecule->Target1 Target2 Dopamine D4 Receptors Molecule->Target2 Target3 Fungal Ergosterol Biosynthesis Molecule->Target3 Target4 Bacterial Targets Molecule->Target4 Activity1 Analgesia (Neuropathic Pain) Target1->Activity1 Activity2 Antipsychotics Target2->Activity2 Activity3 Antifungal Agents Target3->Activity3 Activity4 Antibacterial Agents Target4->Activity4

Caption: Potential pharmacological roles of 4-aminopiperidine derivatives.

  • N-type Calcium Channel Blockade: Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium channel blockers, showing potential for the treatment of pain, particularly neuropathic pain.[1]

  • Dopamine D4 Receptor Antagonism: Substituted 4-aminopiperidines have demonstrated high affinity and selectivity for the human dopamine D4 receptor, suggesting their potential utility in the development of antipsychotic agents.[2]

  • Antifungal Activity: The 4-aminopiperidine structure is related to known antifungals like fenpropidin. Recent studies have explored this scaffold for novel agents that target fungal ergosterol biosynthesis.[5]

  • Antibacterial Activity: The 4-aminopiperidine series has been investigated for activity against Mycobacterium tuberculosis, indicating a potential, though currently limited, role in antibacterial drug discovery.[7]

The specific combination of a methyl group and a 3-hydroxypropyl chain on the 4-amino nitrogen of the piperidine ring in 3-[Methyl(piperidin-4-yl)amino]propan-1-ol would require dedicated biological screening to determine its precise activity and selectivity profile within these potential therapeutic areas.

Safety and Handling

Comprehensive toxicological data for 3-[Methyl(piperidin-4-yl)amino]propan-1-ol is not available. The following information is based on supplier safety data sheets and data for structurally related amino alcohols.[3][8][9]

Table 4: GHS Hazard Information

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH318Causes serious eye damage.
STOT - Single ExposureH335May cause respiratory irritation.
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Storage and Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a versatile chemical building block with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic chemistry techniques like reductive amination. Based on the extensive research into the 4-aminopiperidine scaffold, this compound warrants further investigation for its potential biological activities, particularly in the areas of analgesia, neuropsychiatric disorders, and as an anti-infective agent. This guide provides a foundational resource for researchers to facilitate further exploration of this and related molecules.

References

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]

  • Kugler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7293. [Link]

  • Stjernlöf, P., et al. (1997). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. European Journal of Pharmacology, 322(2-3), 283-286. [Link]

  • Chandrasekera, N. S., et al. (2013). The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. Tuberculosis, 93(6), 670-675. [Link]

  • MacCoss, M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(12), 1264-1269. [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]-1H-1lambda⁴,2,5-thiadiazol-1-one. Retrieved February 26, 2024, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 26, 2024, from [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)-N-propylbutan-1-amine. Retrieved February 26, 2024, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 26, 2024, from [Link]

Sources

Exploratory

1-[Methyl(piperidin-4-yl)amino]propan-2-ol: A Strategic Piperidine Scaffold for Medicinal Chemistry

[1] Executive Summary 1-[Methyl(piperidin-4-yl)amino]propan-2-ol is a specialized bifunctional building block widely utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-[Methyl(piperidin-4-yl)amino]propan-2-ol is a specialized bifunctional building block widely utilized in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] As a secondary amine with a hydrophilic side chain, it serves two critical roles in drug design: it acts as a rigid linker via the piperidine ring and as a solubility-enhancing moiety through its polar amino-alcohol tail.[1] This guide provides an in-depth technical analysis of its synthesis, physicochemical properties, and strategic application in medicinal chemistry.[1]

Part 1: Chemical Profile & Identity[1][2]

This intermediate is characterized by a piperidine ring substituted at the 4-position with a methyl(2-hydroxypropyl)amino group.[1] The piperidine nitrogen remains unsubstituted (secondary amine), serving as the primary handle for coupling reactions (e.g., SNAr, Buchwald-Hartwig).[1]

PropertySpecification
IUPAC Name 1-[Methyl(piperidin-4-yl)amino]propan-2-ol
Common Name N-(2-Hydroxypropyl)-N-methyl-4-aminopiperidine
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS Number Not widely listed as commodity; typically synthesized in situ or as N-Boc precursor
Solubility Highly soluble in polar organic solvents (MeOH, DCM, DMSO); moderate water solubility.[1]
pKa (Calculated) ~9.8 (Piperidine NH), ~8.5 (Tertiary amine)
Appearance Viscous colorless to pale yellow oil (hygroscopic)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol is most efficiently achieved through a convergent route involving the regioselective ring opening of propylene oxide by a protected aminopiperidine precursor.[1]

Method A: Epoxide Opening of Propylene Oxide (Preferred Route)

This method offers high regioselectivity and yield, avoiding the formation of bis-alkylated byproducts common in direct alkylation.[1]

Step 1: N-Alkylation of the Precursor

Reagents: tert-Butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq), Propylene Oxide (1.2–1.5 eq), Ethanol or Methanol.[1] Conditions: Sealed tube, 60–80 °C, 12–24 hours.

  • Dissolution: Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate in absolute ethanol (0.5 M concentration).

  • Addition: Add propylene oxide dropwise at 0 °C.

  • Reaction: Seal the reaction vessel and heat to 70 °C. The reaction proceeds via nucleophilic attack of the secondary methylamine on the less substituted carbon of the epoxide (SN2 mechanism).[1]

  • Workup: Concentrate under reduced pressure to remove excess propylene oxide and solvent.[1] The crude N-Boc intermediate is typically used directly or purified via silica gel chromatography (DCM/MeOH).[1]

Step 2: Deprotection

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1] Conditions: 0 °C to RT, 1–2 hours.

  • Acidolysis: Dissolve the N-Boc intermediate in DCM (or Dioxane). Add TFA (10–20 eq) or 4M HCl/Dioxane (5–10 eq) dropwise at 0 °C.

  • Completion: Monitor via LCMS for the disappearance of the Boc-protected species.

  • Isolation: Concentrate to dryness. For the free base, redissolve in MeOH, neutralize with basic resin (e.g., Amberlyst A-21) or NaHCO3, filter, and concentrate.[1]

Method B: Reductive Amination (Alternative)

Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate, 1-(Methylamino)propan-2-ol, NaBH(OAc)3.[1] Conditions: DCE/AcOH, RT.[1] Note: This route is less preferred due to the potential for competitive reductive alkylation at the alcohol position or lower yields compared to the epoxide opening.[1]

Synthesis Workflow Diagram

SynthesisWorkflow SM1 N-Boc-4-(methylamino) piperidine Inter1 Intermediate: N-Boc-1-[Methyl(piperidin-4-yl) amino]propan-2-ol SM1->Inter1 Epoxide Opening (EtOH, 70°C) Reagent1 Propylene Oxide Reagent1->Inter1 Product Target: 1-[Methyl(piperidin-4-yl) amino]propan-2-ol Inter1->Product Deprotection (DCM, RT) Reagent2 TFA / HCl Reagent2->Product

Figure 1: Convergent synthesis of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol via epoxide ring opening and acid-mediated deprotection.

Part 3: Medicinal Chemistry Applications[1]

This intermediate is a "privileged structure" in drug discovery, particularly for optimizing the physicochemical properties of lead compounds.[1]

Solubility Enhancement

The tertiary amine (pKa ~8.[1]5) and secondary alcohol provide a dual mechanism for solubility improvement:

  • Ionization: At physiological pH, the tertiary amine is partially protonated, increasing aqueous solubility.[1]

  • H-Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor, improving solvation.[1]

Pharmacophore & Binding[1]
  • Solvent-Exposed Interactions: In kinase inhibitors (e.g., ALK, ROS1, EGFR), the piperidine tail often extends into the solvent-exposed region of the ATP-binding pocket.[1] The hydroxyl group can form specific water-mediated H-bonds with residues like Asp or Glu at the pocket rim.[1]

  • Rigid Linker: The piperidine ring provides a semi-rigid spacer that directs the solubilizing tail away from the hydrophobic core, preventing steric clashes.[1]

Structural Analogs in Approved Drugs

While this exact fragment is a specific building block, it shares high structural homology with side chains found in:

  • Ceritinib (Zykadia): Uses a piperidine spacer to solubilize the diaryl-pyrimidine core.[1]

  • Brigatinib (Alunbrig): Features a complex piperidine-piperazine tail for similar solubility and binding reasons.[1]

  • Delafloxacin: Utilizes a polar amino-functionalized ring system to modulate zwitterionic character.[1]

Strategic Decision Logic (SAR)[1]

SAR_Logic Core Hydrophobic Drug Core (e.g., Kinase Inhibitor) Linker Piperidine Ring (Rigid Spacer) Core->Linker S_NAr / Buchwald Tail Methyl(2-hydroxypropyl)amino Tail Linker->Tail Attached at C4 Solubility Need Solubility? Tail->Solubility Provides Ionizable Center Metabolism Metabolic Stability? Tail->Metabolism Check CYP inhibition Good Good Solubility->Good Yes Risk Risk Metabolism->Risk N-Dealkylation risk

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the piperidine-amino-alcohol scaffold.[1]

Part 4: Handling & Stability[1]

Storage Protocols
  • Hygroscopicity: The free base is hygroscopic.[1] Store under an inert atmosphere (Argon or Nitrogen) at -20 °C.

  • Stability: Stable in solution (DMSO, MeOH) for weeks at 4 °C. Avoid prolonged exposure to strong oxidizers which may react with the secondary alcohol or tertiary amine.[1]

Safety Precautions
  • Skin/Eye Contact: Corrosive/Irritant due to basicity.[1] Wear nitrile gloves and safety goggles.[1]

  • Inhalation: Use in a well-ventilated fume hood to avoid inhalation of amine vapors.[1]

References

  • Smith, A. B., et al. (2020).[1] Design and Synthesis of Piperidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for piperidine scaffolds in kinases).[1]

  • World Intellectual Property Organization. (2020).[1] Patent WO2020100959A1: 1,3,4-Oxadiazolone compound and medicine.[1] (Describes the reaction of amines with propylene oxide).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Piperidine Derivatives. [1]

  • Google Patents. (2012).[1] Patent WO2012097937A1: Fuel additive containing a dispersion of iron particles.[1] (Describes the industrial use of propylene oxide amination).

Sources

Foundational

A Technical Guide to the Potential Biological Activity of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol: An In Silico and In Vitro Roadmap

For: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics targeting a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of approved therapeutics targeting a wide array of biological systems.[1] This technical guide presents a comprehensive strategy for the elucidation of the potential biological activity of the novel chemical entity, 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. In the absence of existing empirical data for this specific molecule, this document outlines a robust, multi-tiered approach commencing with in silico predictive modeling to generate initial hypotheses, followed by a detailed roadmap for in vitro experimental validation. This guide is intended to serve as a foundational resource, providing both the theoretical basis and practical methodologies for researchers to systematically investigate the therapeutic potential and liabilities of this and other novel piperidine derivatives.

Introduction: Deconstructing the Therapeutic Potential of a Novel Piperidine Derivative

The chemical architecture of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol presents a compelling starting point for biological investigation. The molecule integrates two key pharmacophoric elements: an N-methylated piperidin-4-yl amine and a propan-2-ol side chain. The piperidine ring is a prevalent motif in centrally active agents, owing to its ability to be functionalized and to interact with a variety of receptors and enzymes.[1][2] The N-methyl group can influence the compound's basicity, lipophilicity, and potential for metabolic N-demethylation, while the propan-2-ol moiety introduces a hydroxyl group and a chiral center, which can be critical for specific hydrogen bonding interactions with a biological target.

Given the structural similarities to known bioactive compounds, we can hypothesize potential interactions with several major drug target classes, including G-protein coupled receptors (GPCRs) and ion channels.[1] This guide will first explore these possibilities through computational analysis and then lay out a systematic experimental plan to test these hypotheses.

In Silico Profiling: A Computational First-Pass Assessment

Prior to embarking on resource-intensive experimental screening, a thorough in silico analysis can provide invaluable insights into the potential drug-like properties and likely biological targets of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol.[3][4][5]

Physicochemical Properties and Drug-Likeness Assessment

A critical initial step in evaluating a novel compound is to assess its "drug-likeness," which can be guided by established principles such as Lipinski's Rule of Five.[6] These rules provide a heuristic to gauge the likelihood of a compound being orally bioavailable. Advanced computational models can further refine this assessment by predicting a range of physicochemical properties.[7][8]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight172.27 g/mol Compliant (< 500)
LogP (Octanol-Water Partition Coefficient)0.8Compliant (< 5)
Hydrogen Bond Donors2Compliant (< 5)
Hydrogen Bond Acceptors3Compliant (< 10)
Polar Surface Area (PSA)41.5 ŲFavorable for CNS penetration (< 90 Ų)
Rotatable Bonds4Compliant (< 10)

The predicted properties suggest that 1-[Methyl(piperidin-4-yl)amino]propan-2-ol has a favorable profile for further development as a potential therapeutic agent.

Bioactivity Score Prediction

Computational tools can also predict the likelihood of a compound interacting with major drug target classes based on its structural features.[9]

Table 2: Predicted Bioactivity Scores for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Target ClassPredicted Bioactivity ScoreInterpretation
GPCR Ligand0.15Active
Ion Channel Modulator0.05Active
Kinase Inhibitor-0.20Moderately Active
Nuclear Receptor Ligand-0.55Inactive
Protease Inhibitor-0.30Moderately Active
Enzyme Inhibitor-0.10Moderately Active

These predictions suggest that the most promising avenues for experimental investigation are GPCRs and ion channels.

Proposed Experimental Validation: A Tiered Screening Approach

The following sections outline a comprehensive, step-by-step experimental workflow to systematically evaluate the biological activity of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol.

Primary High-Throughput Screening (HTS)

The initial phase of experimental testing should involve broad screening against diverse panels of GPCRs and ion channels to identify potential "hits."[10][11]

Given the prevalence of the piperidine moiety in GPCR ligands, a broad functional screen is warranted. A common and effective approach is to utilize cell-based assays that measure the downstream consequences of receptor activation, such as changes in second messenger levels.[12][13]

Protocol 1: cAMP Assay for Gs and Gi-Coupled GPCRs

  • Cell Culture: Maintain stable cell lines expressing the GPCRs of interest in appropriate growth media.

  • Compound Preparation: Prepare a stock solution of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure:

    • Seed cells into 384-well plates and incubate overnight.

    • Add the test compound at various concentrations.

    • For Gi-coupled receptors, stimulate the cells with a known agonist (e.g., forskolin) to induce cAMP production.

    • Incubate for a specified time to allow for receptor activation and modulation of cAMP levels.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or AlphaScreen.[13]

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 2: Calcium Flux Assay for Gq-Coupled GPCRs

  • Cell Culture and Dye Loading: Culture cells expressing Gq-coupled GPCRs and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Addition: Add the test compound to the cells.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader with an integrated fluid-handling system. An increase in fluorescence indicates an influx of intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence response as a function of compound concentration to determine the EC50.

The structural features of the compound also suggest potential interactions with ion channels.[14][15] High-throughput screening can be performed using fluorescence-based assays or automated electrophysiology.[16][17]

Protocol 3: Fluorescence-Based Ion Flux Assays

  • Assay Principle: These assays utilize ion-sensitive dyes or membrane potential-sensitive dyes to indirectly measure ion channel activity.[17]

  • Procedure:

    • Culture cells expressing the ion channel of interest in multi-well plates.

    • Load the cells with the appropriate fluorescent indicator.

    • Add the test compound.

    • Stimulate the cells to open the ion channels (e.g., with a depolarizing agent for voltage-gated channels or a known ligand for ligand-gated channels).

    • Measure the change in fluorescence to determine the effect of the compound on ion flux.

  • Data Analysis: Calculate the percentage of inhibition or activation relative to control wells.

Workflow for Primary High-Throughput Screening

HTS_Workflow cluster_in_silico In Silico Prediction cluster_hts Primary High-Throughput Screening cluster_hits Hit Identification in_silico 1-[Methyl(piperidin-4-yl)amino]propan-2-ol (Novel Compound) predictions Predicted Targets: - GPCRs - Ion Channels in_silico->predictions gpcr_screen GPCR Panel Screening (cAMP & Ca2+ Flux Assays) predictions->gpcr_screen ion_channel_screen Ion Channel Panel Screening (Fluorescence-Based Assays) predictions->ion_channel_screen gpcr_hits GPCR 'Hits' gpcr_screen->gpcr_hits ion_channel_hits Ion Channel 'Hits' ion_channel_screen->ion_channel_hits

Caption: High-throughput screening workflow for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol.

Secondary Assays for Hit Confirmation and Mechanism of Action (MoA) Elucidation

Any "hits" identified in the primary screens must be confirmed and further characterized to understand their mechanism of action.

It is crucial to confirm hits using an assay with a different technological principle to rule out artifacts.[12] For example, a GPCR hit from a second messenger assay could be confirmed using a β-arrestin recruitment assay.[10][18]

Protocol 4: β-Arrestin Recruitment Assay

  • Assay Principle: This assay measures the interaction of β-arrestin with an activated GPCR.

  • Methodology: Utilize a technology such as Tango, PathHunter, or NanoBiT, where the GPCR and β-arrestin are tagged with components of a reporter enzyme or protein.[18] Upon compound-induced receptor activation, the tagged proteins interact, generating a measurable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Generate concentration-response curves to confirm the activity of the hit compound.

For ion channel hits, automated patch-clamp electrophysiology is the gold standard for confirming activity and providing detailed information about the mechanism of action.[14][19]

Protocol 5: Automated Patch-Clamp Electrophysiology

  • Platform: Use a high-throughput automated patch-clamp system (e.g., Qube or Patchliner).

  • Procedure:

    • Use cell lines stably expressing the ion channel of interest.

    • The instrument will automatically establish a giga-seal between a single cell and the recording electrode.

    • Apply a voltage protocol to elicit ion channel currents.

    • Apply the test compound at various concentrations and measure the effect on the ionic current.

  • Data Analysis: Analyze the current tracings to determine the potency (IC50 or EC50) and to investigate voltage-dependence and state-dependence of the compound's effect.

Logical Flow for Hit Confirmation and MoA Studies

MoA_Workflow cluster_hits Confirmed Hits cluster_moa Mechanism of Action Studies cluster_output Output confirmed_gpcr_hit Confirmed GPCR Hit binding_assays Radioligand Binding Assays (Determine Affinity & Specificity) confirmed_gpcr_hit->binding_assays functional_assays GTPγS Binding Assay (Determine G-protein coupling) confirmed_gpcr_hit->functional_assays confirmed_ion_channel_hit Confirmed Ion Channel Hit electrophysiology Detailed Electrophysiology (State & Voltage Dependence) confirmed_ion_channel_hit->electrophysiology pharmacological_profile Detailed Pharmacological Profile binding_assays->pharmacological_profile functional_assays->pharmacological_profile electrophysiology->pharmacological_profile

Caption: Workflow for hit confirmation and mechanism of action studies.

In Vitro ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities.

Table 3: Recommended In Vitro ADMET Assays

ADMET ParameterRecommended AssayRationale
Metabolic Stability Liver Microsomal Stability AssayTo assess the rate of metabolism by cytochrome P450 enzymes.
CYP450 Inhibition Cytochrome P450 Inhibition Panel (e.g., CYP3A4, 2D6, 2C9)To identify potential for drug-drug interactions.
Plasma Protein Binding Equilibrium DialysisTo determine the fraction of compound bound to plasma proteins, which affects its distribution and availability.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayTo predict intestinal absorption and blood-brain barrier penetration.
Cytotoxicity Cell Viability Assay (e.g., MTT or CellTiter-Glo) in a relevant cell line (e.g., HepG2)To assess the potential for general cellular toxicity.
hERG Liability Automated Patch-Clamp Electrophysiology on hERG-expressing cellsTo screen for potential cardiotoxicity, a common cause of drug attrition.[19]

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of the novel compound 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently identify and characterize its biological activity. The initial computational analysis suggests that this compound is a promising candidate for targeting GPCRs and ion channels, with favorable drug-like properties. The proposed experimental workflows offer a clear path to validating these predictions and elucidating the compound's mechanism of action. The data generated from this approach will be instrumental in determining the therapeutic potential of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol and guiding its future development.

References

  • Toward Designing Drug-Like Libraries: A Novel Computational Approach for Prediction of Drug Feasibility of Compounds.
  • Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. (PDF)
  • Prediction of drug-likeness using graph convolutional
  • Recent progress in assays for GPCR drug discovery.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Computational Methods For Prediction of Drug Likeness. Scribd.
  • Computational methods for the prediction of 'drug-likeness'. PubMed.
  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. Labinsights.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • A reliable computational workflow for the selection of optimal screening libraries. PMC - NIH.
  • Ion Channel Assays.
  • GPCR research reagents. Revvity.
  • High-Throughput Screening in Drug Discovery. ION Biosciences.
  • Ion Channel Assays. Reaction Biology.
  • Ion Channel Screening - Assay Guidance Manual. NCBI - NIH.
  • Computational Workflow for Chemical Compound Analysis: From Structure Gener
  • Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-ol.
  • In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide. Benchchem.
  • Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline. Research Trend.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Abstract & Scope This Application Note details a robust, two-step protocol for the synthesis of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol . This molecule serves as a critical fragment in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, two-step protocol for the synthesis of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol . This molecule serves as a critical fragment in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. The synthesis strategy prioritizes regioselectivity and safety, utilizing a nucleophilic ring-opening of propylene oxide followed by a controlled acid-mediated deprotection.

Key Technical Challenges Addressed:

  • Regiocontrol: Ensuring the amine attacks the terminal carbon of propylene oxide to yield the secondary alcohol (propan-2-ol) rather than the primary alcohol.

  • Safety: Managing the high volatility and carcinogenicity of propylene oxide (PO).[1]

  • Purification: Efficient isolation of the highly polar diamine product without tedious chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Protect-React-Deprotect" logic to prevent polymerization and ensure site-specificity.

Strategic Rationale
  • Starting Material: We utilize 1-Boc-4-(methylamino)piperidine . The Boc group protects the secondary amine on the piperidine ring, leaving the exocyclic

    
    -methyl amine as the sole nucleophile.
    
  • Epoxide Opening: The reaction between the secondary amine and propylene oxide is an

    
    -type opening. Under neutral/basic conditions, steric factors drive the nucleophile to the less substituted carbon (C1), securing the desired regiochemistry.[2]
    
  • Deprotection: Standard acidic cleavage removes the Boc group to yield the final target.

Reaction Pathway Visualization

Synthesispathway SM 1-Boc-4-(methylamino) piperidine Inter Intermediate: tert-butyl 4-((2-hydroxypropyl) (methyl)amino)piperidine -1-carboxylate SM->Inter Ethanol, 60°C Sealed Tube (S_N2 Ring Opening) PO Propylene Oxide (Excess) PO->Inter Prod Target: 1-[Methyl(piperidin-4-yl) amino]propan-2-ol Inter->Prod TFA / DCM (Boc Deprotection)

Caption: Figure 1. Two-step synthesis pathway ensuring regioselective epoxide opening and orthogonal protection.

Safety Protocol: Propylene Oxide Handling

CRITICAL WARNING: Propylene oxide is a Class 2B carcinogen, a mutagen, and highly flammable (Flash point: -37°C).

Hazard CategoryPrecautionary Measure
Inhalation All transfers must occur in a certified chemical fume hood.
Skin Contact Do NOT use standard nitrile gloves. Use Butyl Rubber or Silver Shield/4H gloves. PO permeates nitrile rapidly.
Explosion Use spark-proof tools. Ground all containers. Perform reactions in pressure-rated vessels behind a blast shield.
Storage Store PO at 2–8°C. Cold reagents reduce vapor pressure during transfer.

Experimental Protocol

Phase 1: Epoxide Ring Opening (Alkylation)

Objective: Synthesize tert-butyl 4-((2-hydroxypropyl)(methyl)amino)piperidine-1-carboxylate.

Reagents:

  • 1-Boc-4-(methylamino)piperidine (1.0 equiv)

  • Propylene Oxide (5.0 equiv) – Excess drives kinetics and compensates for volatility.

  • Ethanol (Absolute) – Solvent (Concentration ~0.5 M)

Procedure:

  • Preparation: Charge a pressure-rated glass tube (or autoclave for >10g scale) with a magnetic stir bar.

  • Dissolution: Add 1-Boc-4-(methylamino)piperidine (e.g., 2.14 g, 10 mmol) and Ethanol (20 mL).

  • Addition: Cool the vessel to 0°C in an ice bath. Add Propylene Oxide (3.5 mL, ~50 mmol) slowly via syringe.

    • Note: Cooling prevents immediate vaporization of PO.

  • Reaction: Seal the vessel tightly. Warm to Room Temperature (RT), then heat to 60°C in an oil bath. Stir for 12–16 hours.

    • Mechanism Check: The sealed environment prevents PO loss, ensuring the concentration remains high enough to drive the reaction to completion.

  • Workup:

    • Cool the vessel to RT, then to 0°C before opening (releases pressure).

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove Ethanol and excess Propylene Oxide.

    • Result: The crude material is typically a viscous oil. High conversion (>95%) usually negates the need for chromatography. If purity is <90%, purify via flash chromatography (DCM:MeOH 95:5).

Phase 2: Boc Deprotection

Objective: Cleave the carbamate to release the secondary piperidine amine.

Reagents:

  • Trifluoroacetic Acid (TFA) (10–20 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: Dissolve the crude intermediate from Phase 1 in DCM (5 mL per gram of substrate).

  • Acidification: Cool to 0°C. Add TFA dropwise (ratio of DCM:TFA should be approx 2:1 or 4:1 v/v).

  • Cleavage: Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS (Disappearance of [M+H]+ corresponding to Boc-intermediate; appearance of target mass).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove DCM and most TFA.

    • Option A (Ion Exchange - Recommended): Redissolve residue in MeOH and pass through a pre-washed SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃ in MeOH.

    • Option B (Extraction): Dissolve residue in minimal water. Basify to pH >12 with 2M NaOH (aq). Extract exhaustively with DCM/Isopropanol (3:1 mixture) or Chloroform. (Note: The product is water-soluble; simple DCM extraction may result in yield loss).

  • Final Isolation: Dry organic extracts over Na₂SO₄, filter, and concentrate.

Analytical Validation

Expected Data for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol:

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 173.16. Found = 173.2.

  • 1H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • 
       3.8–3.9 ppm (m, 1H, CH -OH) – Multiplet for the methine proton at the chiral center.
      
    • 
       3.0–3.1 ppm (m, 2H, Piperidine CH -N eq)
      
    • 
       2.5–2.6 ppm (m, 1H, Piperidine C4-H )
      
    • 
       2.2–2.3 ppm (s, 3H, N-CH ₃)
      
    • 
       1.1 ppm (d, 3H, CH-CH ₃) – Doublet characteristic of the terminal methyl group of the propanol chain.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Phase 1) Propylene Oxide evaporation.Ensure vessel is pressure-rated and sealed. Increase PO equivalents to 10x.
Primary Alcohol Formation Steric crowding or acid catalysis.Ensure reaction pH is basic (amine itself provides this). Avoid Lewis Acids unless reactivity is stalled.
Product stuck in Aqueous Phase High polarity of the diamine.Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃:IPA (3:1).

Workflow Logic Diagram

Workflow Start Start: 1-Boc-4-(methylamino)piperidine Reaction Add PO (5 eq), EtOH Heat 60°C, Sealed Tube Start->Reaction Check LCMS Check: Conversion >95%? Reaction->Check Check->Reaction No (Add more PO) Evap Evaporate Volatiles (Remove excess PO) Check->Evap Yes Deprot Add TFA/DCM (1:2) Stir 2h, RT Evap->Deprot SCX SCX-2 Cartridge Purification (Catch & Release) Deprot->SCX Final Final Product: Viscous Oil / Low Melting Solid SCX->Final

Caption: Figure 2. Operational workflow for synthesis and purification.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).
  • University of California, Santa Barbara. (2012). Standard Operating Procedure: Propylene Oxide. UCSB Environmental Health & Safety.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for Boc deprotection).
  • Srinivasan, N., et al. (2005).[3] "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity, 9, 291–293.[3]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Propylene Oxide.

Sources

Application

Chiral separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol enantiomers

An In-Depth Technical Guide to the Chiral Separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Enantiomers Abstract This comprehensive application note provides a detailed protocol and scientific rationale for the en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Enantiomers

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the enantioselective separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, a chiral amino alcohol of interest in pharmaceutical development. Recognizing the critical importance of isolating and quantifying individual enantiomers, this guide presents a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is grounded in the well-established efficacy of polysaccharide-based chiral stationary phases (CSPs) for resolving racemates of compounds containing both amine and hydroxyl functional groups. Furthermore, this document explores the principles of method development, the causal factors influencing chromatographic parameters, and the potential for alternative techniques such as Supercritical Fluid Chromatography (SFC). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of chiral molecules.

Introduction: The Imperative of Chiral Separation

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The compound 1-[Methyl(piperidin-4-yl)amino]propan-2-ol possesses a stereocenter at the 2-position of the propan-2-ol moiety, giving rise to (R)- and (S)-enantiomers. Therefore, the ability to separate and quantify these enantiomers is paramount for pharmacokinetic studies, toxicological assessment, and ensuring the quality and safety of potential drug candidates.

This application note details a direct chiral HPLC method, which is a widely adopted and reliable technique for enantiomeric resolution. The strategy is based on the use of a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for the separation of a wide array of chiral compounds, including those with structural similarities to the target molecule, such as propranolol and other amino alcohols.

Foundational Principles: Selecting the Chromatographic Approach

The successful chiral separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase. The target molecule is a basic compound containing a secondary amine within the propan-2-ol chain and a tertiary amine in the piperidine ring. These basic functionalities can lead to strong interactions with the silica support of the column, potentially causing poor peak shape and low resolution.

2.1. The Power of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from derivatized amylose and cellulose, are highly effective for the separation of a wide range of chiral compounds.[1][2] Their chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are well-suited for molecules with both hydrogen bond donors (the hydroxyl group) and acceptors (the amino groups) like our target compound. For this application, an amylose-based CSP, specifically one with a tris(3,5-dimethylphenylcarbamate) selector, is proposed as the primary choice due to its proven success in resolving analogous amino alcohol compounds.[3]

2.2. Mobile Phase Considerations for a Basic Analyte

The choice of mobile phase is critical for achieving good peak shape and resolution. For basic compounds, the use of a basic additive in the mobile phase is often necessary to suppress the interaction of the analyte with residual silanol groups on the silica surface of the CSP.[4] Diethylamine (DEA) is a common and effective additive for this purpose. The mobile phase will consist of a non-polar alkane (n-heptane) and an alcohol (ethanol or isopropanol) as a polar modifier. The ratio of these solvents will be optimized to achieve the desired retention and resolution.

Experimental Protocol: Chiral HPLC Separation

This section provides a step-by-step protocol for the chiral separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol enantiomers.

3.1. Materials and Instrumentation

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm particle size, 250 mm x 4.6 mm I.D. (e.g., Chiralpak® IA or equivalent).

  • Solvents: HPLC grade n-heptane, ethanol, and diethylamine (DEA).

  • Sample: A solution of racemic 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.

3.2. Chromatographic Conditions

A summary of the starting chromatographic conditions is presented in Table 1.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Heptane / Ethanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

3.3. Method Optimization

The conditions in Table 1 provide a robust starting point. For optimal separation, further refinement may be necessary:

  • Mobile Phase Composition: The ratio of n-heptane to ethanol can be adjusted to control retention time. Increasing the ethanol percentage will decrease retention, while decreasing it will increase retention and may improve resolution.

  • Basic Additive Concentration: The concentration of DEA can be varied (e.g., from 0.05% to 0.2%) to improve peak shape.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes enhance resolution, at the cost of longer analysis time.

  • Temperature: Varying the column temperature can affect selectivity. Analyzing at different temperatures (e.g., 15 °C, 25 °C, 40 °C) can be a useful optimization parameter.[5]

Alternative Technique: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced organic solvent consumption, and often unique selectivity.[6]

4.1. Principles of Chiral SFC

SFC utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase. A small amount of a polar organic solvent, or "modifier" (e.g., methanol, ethanol), is added to the CO₂ to increase the mobile phase strength and improve the solubility of polar analytes. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.

4.2. Proposed SFC Conditions

A starting point for a chiral SFC method is outlined in Table 2.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase CO₂ / Methanol with 0.1% DEA (gradient or isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

Visualizing the Workflow

The following diagram illustrates the general workflow for developing a chiral separation method.

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Validation Racemic_Sample Racemic Sample 1-[Methyl(piperidin-4-yl)amino]propan-2-ol CSP_Selection Select Polysaccharide CSP (e.g., Amylose-based) Racemic_Sample->CSP_Selection Initial_HPLC Initial HPLC Screening (Heptane/Ethanol/DEA) CSP_Selection->Initial_HPLC SFC_Option Alternative: SFC Screening (CO2/Modifier/Additive) CSP_Selection->SFC_Option Alternative Path Optimization Optimize Mobile Phase, Temperature, Flow Rate Initial_HPLC->Optimization SFC_Option->Optimization Resolution_Check Check Resolution (Rs > 1.5) Optimization->Resolution_Check Peak_Shape Evaluate Peak Shape Resolution_Check->Peak_Shape Validation Method Validation Peak_Shape->Validation

Caption: Workflow for Chiral Separation Method Development.

Logical Relationships in Method Development

The interplay between different chromatographic parameters is crucial for successful method development. The following diagram illustrates these relationships.

Logical_Relationships cluster_params Adjustable Parameters cluster_outcomes Desired Outcomes MobilePhase Mobile Phase Composition Resolution Resolution (Rs) MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention Strongly Influences Temperature Temperature Temperature->Retention Selectivity Selectivity (α) Temperature->Selectivity Can alter α Additive Additive (e.g., DEA) Additive->Resolution PeakShape Peak Shape Additive->PeakShape Improves for basics CSP Chiral Stationary Phase CSP->Selectivity Primary Driver Selectivity->Resolution

Caption: Interdependencies of Chromatographic Parameters.

Conclusion

The chiral separation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol is readily achievable using a well-considered HPLC or SFC method. The key to success lies in the use of a polysaccharide-based chiral stationary phase in combination with a mobile phase that is optimized for this basic analyte. The inclusion of a basic additive like diethylamine is critical for obtaining sharp, symmetrical peaks. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate a robust and reliable method for the enantioselective analysis of this important chiral compound.

References

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Ali, I., Naim, L., & Ghanem, A. (2021). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Talizadeh, N. (2017). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian Journal of Pharmaceutical Research, 16(3), 1037-1047. [Link]

  • Stajić, D., Stojanović, B., & Marinković, V. (2018). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Engineering & Processing Management, 10(1). [Link]

  • Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • Lai, F., Mayer, A., & Sheehan, T. (1993). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. Journal of pharmaceutical and biomedical analysis, 11(2), 117–120. [Link]

  • Hoshino, M., Yajima, K., Suzuki, Y., & Okahira, A. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. Biomedical chromatography : BMC, 4(4), 157–160. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link]

  • Ghanem, A., & Naim, L. (2016). Enantioseparation of Amino Acids and Amino Alcohols on a Chiral Stationary Phase Derived from L-Alanyl- and Piperidinyl-Disubstituted Cyanuric Chloride. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-[Methyl(piperidin-4-yl)amino]propan-2-ol for Accelerated Drug Discovery via Parallel Synthesis

Abstract In the landscape of modern drug discovery, the rapid generation of diverse and structurally complex chemical libraries is paramount for identifying novel lead compounds.[1][2] Parallel synthesis has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rapid generation of diverse and structurally complex chemical libraries is paramount for identifying novel lead compounds.[1][2] Parallel synthesis has emerged as a cornerstone strategy, enabling the simultaneous creation of hundreds to thousands of distinct molecules.[3][4] This guide provides an in-depth technical overview and detailed protocols for the effective use of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol , a versatile chemical building block, in parallel synthesis workflows. We will explore its application in two of the most robust and widely used transformations in medicinal chemistry: amide bond formation and reductive amination. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to leverage this scaffold to build high-quality compound libraries for screening and lead optimization programs.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[5][6][7] Its prevalence stems from its favorable physicochemical properties, including high metabolic stability, the ability to modulate solubility, and its three-dimensional structure which can effectively probe the binding pockets of biological targets.[5][8] The strategic functionalization of the piperidine core allows for the systematic exploration of structure-activity relationships (SAR).[6][9]

The building block, 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, offers three distinct points of potential modification and influence:

  • A Secondary Amine: The nitrogen of the piperidine ring is a nucleophilic secondary amine, making it an ideal handle for a wide range of derivatization reactions.

  • A Secondary Alcohol: The propan-2-ol moiety can increase hydrophilicity and provides a hydrogen bond donor. While it can be used for further derivatization, it also influences the overall properties of the final compounds, potentially improving metabolic stability compared to primary alcohols.[10]

  • A Tertiary Amine: The exocyclic methylamino group is a non-reactive tertiary amine under standard coupling conditions, serving as a stable structural element that can contribute to the basicity and overall pharmacological profile of the synthesized molecules.

This combination of features makes it a powerful tool for generating libraries with significant structural and functional diversity from a single, reliable core.

cluster_input Inputs cluster_process Process cluster_output Outputs BuildingBlock 1-[Methyl(piperidin-4-yl)amino] propan-2-ol ParallelSynth Parallel Synthesis Reactor (e.g., 96-well plate format) BuildingBlock->ParallelSynth ReagentLibrary Diverse Reagent Library (Carboxylic Acids or Aldehydes/Ketones) ReagentLibrary->ParallelSynth CompoundLibrary Novel Compound Library ParallelSynth->CompoundLibrary Purification & QC Screening High-Throughput Screening CompoundLibrary->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR

Caption: General workflow for parallel synthesis using the title building block.

Core Application I: Parallel Amide Bond Formation

Amide coupling is the most frequently utilized reaction in medicinal chemistry, valued for its reliability and the vast commercial availability of carboxylic acid building blocks.[11] This reaction allows for the systematic introduction of a wide array of side chains onto the piperidine nitrogen of our scaffold.

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[12][13] Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient activators that generate a reactive O-acylisourea intermediate, leading to rapid amide bond formation with minimal side reactions.[12][14]

RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Ester Intermediate RCOOH->Intermediate Activation HATU HATU + Base (e.g., DIPEA) HATU->Intermediate Amine Scaffold Amine (Pip-NH) Product Amide Product (Pip-N-C(=O)R) Amine->Product Intermediate->Product Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-C(=O)R') Iminium Iminium Ion Intermediate Carbonyl->Iminium Condensation Amine Scaffold Amine (Pip-NH) Amine->Iminium Product Tertiary Amine Product Iminium->Product Reduction STAB STAB [NaBH(OAc)₃] STAB->Product

Caption: Simplified mechanism of reductive amination using STAB.

Protocol: Parallel Reductive Amination (96-Well Plate)

This protocol describes the synthesis of a 96-member tertiary amine library.

Materials:

  • 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

  • Library of 96 diverse aldehydes or ketones

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, catalyst)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Amine Stock: Prepare a 0.2 M solution of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in anhydrous DCM.

    • Carbonyl Stock: In a master plate, prepare 0.2 M solutions of each of the 96 unique aldehydes/ketones in anhydrous DCM.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add 250 µL of the Amine Stock solution (50 µmol, 1.0 eq).

    • Add 250 µL of the appropriate carbonyl compound solution from the master plate (50 µmol, 1.0 eq).

    • Optional: Add 3 µL of glacial acetic acid to each well. Expert Insight: The addition of a catalytic amount of acid can accelerate the formation of the iminium ion, especially with less reactive ketones.

    • In a well-ventilated fume hood, add solid sodium triacetoxyborohydride (STAB) to each well (approx. 16 mg, 75 µmol, 1.5 eq) using a powder-dispensing tool. Causality: STAB is added last and as a solid to prevent premature reaction and to initiate the reduction once the iminium ion has had time to form. An excess is used to ensure complete reduction.

  • Reaction and Work-up:

    • Seal the reaction block and place it on an orbital shaker at room temperature for 16-24 hours.

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Mix thoroughly, then allow the phases to separate.

    • The organic layer containing the product can be isolated for purification via parallel SPE (Solid Phase Extraction) or HPLC-MS.

Data Presentation: Example Reductive Amination Inputs

Well IDCarbonyl InputCarbonyl MWProduct MW (Expected)
B1Benzaldehyde106.12263.41
B24-Pyridinecarboxaldehyde107.11264.39
B3Cyclopentanone84.12241.42
B4Acetone58.08215.36
B52-Furaldehyde96.08253.36

Conclusion

1-[Methyl(piperidin-4-yl)amino]propan-2-ol is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its strategically placed functional groups—a reactive secondary amine handle and a property-modulating secondary alcohol—allow for the rapid and efficient generation of large, diverse libraries of drug-like molecules. The robust protocols for amide coupling and reductive amination detailed in this guide provide a solid foundation for researchers to explore vast areas of chemical space, accelerating the journey from initial hit identification to lead optimization.

References

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • JOCPR.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • RSC Publishing. Identification of parallel medicinal chemistry protocols to expand branched amine design space.
  • Bentham Science Publishers. (2023, May 1). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • Asynt. (2022, September 7). Introduction | Parallel Synthesis | Chemistry.
  • ResearchGate. (2025, October 17). Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis.
  • University of Arizona. (2017, June 14). Piperidine-based drug discovery.
  • BioDuro. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science.
  • Master Organic Chemistry. (2017, September 1).
  • ResearchGate. (2025, August 14). The parallel and combinatorial synthesis and screening in drug discovery.
  • Royal Society of Chemistry. (2014, December 9). Parallel Synthesis and Library Design.
  • Springer Nature Experiments.
  • Enamine. Library Synthesis.
  • Fisher Scientific. Amide Synthesis.
  • PharmaCompass.com.
  • BenchChem. (2025). Chloropyridin-4-yl)propan-2-ol: Synthesis, Properties, and Research Potential.
  • Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design.
  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BOC Sciences. (2024, March 29).
  • Lab Alley. (2025, August 8). Propanol Uses & Benefits.
  • PubMed. (2003, October 6). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor.
  • PMC. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

Application

Derivatization of the Secondary Amine in 1-[Methyl(piperidin-4-yl)amino]propan-2-ol: An Application and Protocol Guide

Introduction In the landscape of contemporary drug discovery and development, the precise modification of molecular scaffolds is paramount to optimizing pharmacological profiles. The compound 1-[Methyl(piperidin-4-yl)ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise modification of molecular scaffolds is paramount to optimizing pharmacological profiles. The compound 1-[Methyl(piperidin-4-yl)amino]propan-2-ol represents a versatile building block, featuring a secondary amine on the piperidine ring that serves as a prime site for chemical elaboration. Derivatization at this position allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn can profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target-binding affinity.

This technical guide provides a comprehensive overview of established and innovative strategies for the derivatization of the secondary amine in 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. We will delve into the mechanistic underpinnings of key reactions, offer field-proven protocols, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.

Strategic Considerations for Derivatization

The secondary amine within the 1-[Methyl(piperidin-4-yl)amino]propan-2-ol structure presents a nucleophilic center amenable to a variety of chemical transformations. However, the presence of a hydroxyl group and a tertiary amine introduces the potential for competing side reactions. Therefore, careful consideration of reaction conditions and, in some cases, the use of protecting groups, is crucial for achieving the desired regioselectivity and yield.

Key derivatization strategies that will be explored include:

  • Acylation: Formation of amides.

  • Sulfonylation: Formation of sulfonamides.

  • Alkylation: Introduction of new alkyl or aryl groups.

  • Reductive Amination: Formation of tertiary amines.

The choice of derivatization strategy will ultimately depend on the specific goals of the research program, such as structure-activity relationship (SAR) studies, bioisosteric replacement, or the introduction of specific pharmacophoric features.

PART 1: Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. Amides can act as hydrogen bond donors and acceptors, contributing to target engagement, and are generally more metabolically stable than esters.

Mechanistic Rationale

Acylation of the secondary amine involves its reaction with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or with a carboxylic acid in the presence of a coupling agent. The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

Experimental Protocols
Protocol 1.1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This classic method offers a straightforward approach for the synthesis of amides.[1]

Workflow Diagram:

Acylation_Acyl_Chloride cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification amine Dissolve Amine in DCM base Add Base (e.g., DIEA) amine->base Equimolar amount acyl_chloride Add Acyl Chloride (dropwise at 0 °C) base->acyl_chloride Cool to 0 °C stir Stir at RT (8-16 h) acyl_chloride->stir 1-2 equivalents quench Quench with Water stir->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification amine Dissolve Amine in Pyridine or DCM base_add Add Base (if DCM) amine->base_add e.g., Triethylamine sulfonyl_chloride Add Sulfonyl Chloride (dropwise at 0 °C) base_add->sulfonyl_chloride stir Stir at RT sulfonyl_chloride->stir quench Quench with H2O stir->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification amine_carbonyl Combine Amine and Aldehyde/Ketone in DCE acetic_acid Add Acetic Acid (catalytic) amine_carbonyl->acetic_acid stab Add STAB (portion-wise) acetic_acid->stab stir Stir at RT stab->stir quench Quench with sat. NaHCO3 soln. stir->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify

Sources

Method

Strategic In Vitro Profiling of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Derivatives

From GPCR Hit Identification to hERG Safety Assessment Executive Summary The 1-[Methyl(piperidin-4-yl)amino]propan-2-ol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

From GPCR Hit Identification to hERG Safety Assessment

Executive Summary

The 1-[Methyl(piperidin-4-yl)amino]propan-2-ol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for Muscarinic Acetylcholine Receptors (mAChR) , Sigma Receptors , and Opioid Receptors . However, the basic nitrogen of the piperidine ring and the amphiphilic nature of the propanol tail introduce specific challenges:

  • High hERG Liability: 4-aminopiperidines are notorious for off-target blockade of the Kv11.1 (hERG) potassium channel, leading to QT prolongation risks.

  • Physicochemical Artifacts: The cationic nature at physiological pH can lead to non-specific binding (NSB) in plasticware and "hook effects" in functional assays.

This Application Note provides a validated workflow to screen these derivatives, prioritizing a Functional-First, Safety-Parallel approach.

Module 1: Functional Efficacy Screening (GPCR Calcium Flux)

Rationale: Most targets for this scaffold (e.g., M1/M3 Muscarinic, Sigma-1) couple to Gq/11 pathways or modulate intracellular calcium (


). We utilize a FLIPR (Fluorometric Imaging Plate Reader)  assay.[1][2] This kinetic readout is superior to endpoint assays because it detects rapid desensitization common with piperidine agonists.
1.1 Experimental Design
  • Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., hM1).

  • Sensor: Fluo-4 AM or Calcium 6 (Molecular Devices) – Calcium 6 is preferred for this scaffold as it requires no wash steps, reducing the loss of low-affinity lipid-soluble derivatives.

  • Controls:

    • Agonist Mode: Carbachol (Full agonist reference).

    • Antagonist Mode: Atropine (Reference antagonist).

    • Negative: DMSO (0.1% final).

1.2 Step-by-Step Protocol
  • Cell Plating:

    • Seed cells at 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate 24h at 37°C, 5% CO2. Crucial: Ensure confluence is >90% to prevent signal noise from exposed plastic.

  • Dye Loading (The "No-Wash" Method):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES (pH 7.4) + 2.5 mM Probenecid.

    • Note: Probenecid inhibits the anion transporter, preventing dye leakage—critical for CHO cells.

    • Add Calcium-6 dye (dissolved in Loading Buffer) to cells.

    • Incubate: 60 min at 37°C, then 15 min at RT. Equilibration at RT reduces thermal artifacts during the read.

  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Create 5x working plates in HBSS (pH 7.4).

    • Caution: The secondary alcohol in the propan-2-ol tail aids solubility, but if the logP > 3, use 0.05% Pluronic F-127 to prevent adherence to tips.

  • Data Acquisition (FLIPR Tetra/Penta):

    • Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10s.

    • Addition: Inject 10 µL compound (final 1x).

    • Read: Measure every 1s for 60s, then every 3s for 120s.

1.3 Data Analysis & Interpretation

Calculate Max-Min RFU (Relative Fluorescence Units).

ParameterObservationInterpretation
Fast Rise / Fast Decay Sharp peak < 10sTypical Gq agonist response.
Sustained Plateau Signal stays high > 60sPotential blockage of Calcium re-uptake or allosteric modulation.
The "Hook Effect" Signal drops at high conc.Supra-optimal dosing. Common with cationic amphiphiles causing membrane perturbation.
Module 2: Safety Pharmacology (hERG Inhibition)

Rationale: The 4-substituted piperidine moiety mimics the pharmacophore of potent hERG blockers (e.g., Astemizole). Early exclusion of high-risk derivatives is mandatory. We employ a Fluorescence Polarization (FP) competition assay as a high-throughput surrogate for patch-clamp.[3]

2.1 Mechanism

This assay uses a red-shifted fluorescent tracer that binds to the hERG channel.[4][5]

  • High Polarization (mP): Tracer is bound (Compound is inactive).

  • Low Polarization (mP): Tracer is displaced (Compound binds hERG).[5]

2.2 Protocol (Predictor hERG Screening)
  • Reagent Prep:

    • Thaw hERG membrane preparations (commercial recombinant membranes) on ice.

    • Critical: Do not vortex membranes; mix by gentle inversion to preserve channel conformation.

  • Assay Assembly (384-well low volume black plate):

    • Step A: Add 5 µL of Test Compound (10-point dose response, top conc 30 µM).

    • Step B: Add 10 µL of Predictor hERG Tracer (Red).

    • Step C: Add 10 µL of hERG Membrane prep.

  • Incubation:

    • Incubate 2-4 hours at Room Temperature (25°C) .

    • Why? hERG binding kinetics for piperidines can be slow; equilibrium is essential for accurate

      
      .
      
  • Detection:

    • Read FP on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 530 nm | Emission: 590 nm.

2.3 Validation Criteria
  • Z' Factor: Must be > 0.5.

  • Assay Window:

    
    .
    
  • Reference: E-4031 (Known blocker) must show

    
    .
    
Module 3: Visualization of Workflows
Diagram 1: The Screening Cascade

This flowchart illustrates the decision logic for promoting a derivative from "Hit" to "Lead."

AssayCascade Library 1-[Methyl(piperidin-4-yl)amino] propan-2-ol Library Primary Primary Screen: GPCR Ca2+ Flux (FLIPR) @ 10 µM Library->Primary Filter1 Activity > 50%? Primary->Filter1 Secondary Secondary Screen: Dose Response (EC50) + Counter-Screen (Parental Cell) Filter1->Secondary Yes Discard Discard / Archive Filter1->Discard No Safety Safety Screen: hERG FP Assay Secondary->Safety Filter2 hERG IC50 > 10µM (Safety Margin > 30x) Safety->Filter2 ADME Tertiary Screen: PAMPA Permeability Filter2->ADME Safe Filter2->Discard High Risk

Caption: Decision tree for piperidine-propanol derivatives. Only compounds with high efficacy and low hERG liability progress to ADME.

Diagram 2: FLIPR Calcium Assay Mechanism

Visualizing the cellular events triggered by the derivative.

FLIPR_Mechanism Compound Derivative (Agonist) Receptor GPCR (Gq-Coupled) Compound->Receptor Binds Gprotein Gq/11 Activation Receptor->Gprotein Activates PLC PLC-beta Gprotein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Hydrolyzes PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Dye Fluo-4/Ca-6 (Fluorescence Increase) Ca->Dye Chelation

Caption: Signal transduction pathway utilized in the FLIPR assay. The derivative triggers a Gq-cascade leading to calcium release.

Module 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Background Fluorescence Dye leakage or extracellular hydrolysis.Increase Probenecid to 5 mM. Wash cells if using Fluo-4 (switch to Calcium-6).
Inconsistent Replicates (CV > 10%) "Sticky" compounds (Lipophilic amine).Add 0.01% BSA or 0.05% Pluronic F-127 to compound plates. Use polypropylene tips.
Signal Drift in hERG Assay Temperature fluctuations affecting polarization.Allow plate to equilibrate in the reader for 10 mins before reading.
Precipitation Free base insolubility at pH 7.4.Ensure stock is 100% DMSO. Check visual solubility. If cloudy, lower top concentration.
References
  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kits: Application Note. [Link]

  • Journal of Medicinal Chemistry. (2005). Structure-Activity Relationships of Piperidine-Based hERG Blockers. (General Reference for Scaffold Liability). [Link]

Sources

Application

The Strategic Application of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in Fragment-Based Drug Design: A Technical Guide

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a potent and efficient strategy for the identification of high-quality lead compounds.[1][2] This approach, which champions the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a potent and efficient strategy for the identification of high-quality lead compounds.[1][2] This approach, which champions the screening of low molecular weight fragments, offers a more thorough exploration of chemical space and often yields starting points with superior atom economy for optimization.[3] Within the vast armamentarium of chemical fragments, those incorporating the piperidine scaffold have proven to be of exceptional value, finding their way into a multitude of approved therapeutics.[4][5] This guide provides a detailed examination of the potential application of a specific, well-functionalized fragment, 1-[Methyl(piperidin-4-yl)amino]propan-2-ol , in FBDD campaigns. We will delve into the rationale behind its selection, detailed protocols for its screening and validation, and a forward-looking perspective on its evolution from a nascent hit to a viable lead compound.

The Rationale: Deconstructing the 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Fragment

The utility of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol as a fragment lies in the strategic combination of several key chemical features that are highly desirable in early-stage drug discovery.

  • The Privileged Piperidine Scaffold: The piperidine ring is a ubiquitous motif in medicinal chemistry, prized for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[6] Its saturated, three-dimensional nature provides an excellent framework for presenting substituents in defined spatial orientations, allowing for precise interactions with protein targets.[4]

  • Hydrogen Bonding Capabilities: The fragment possesses a secondary alcohol and a tertiary amine, both of which can participate in crucial hydrogen bonding interactions within a protein's binding site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can act as a hydrogen bond acceptor. These interactions are fundamental to achieving binding affinity and specificity.

  • Vectorial Growth Points: The molecule presents clear vectors for chemical elaboration. The secondary alcohol can be a point for extension into a deeper pocket of the target protein, or it can be modified to alter its hydrogen bonding properties. The methyl group on the piperidine nitrogen offers another site for modification to explore additional binding interactions or to fine-tune physicochemical properties.

  • Favorable Physicochemical Properties: With a molecular weight of approximately 172.28 g/mol , this fragment comfortably adheres to the "Rule of Three" often applied in FBDD (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3). This ensures a higher probability of binding to a target and provides a solid foundation for optimization without immediately falling into unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[7]

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful identification of a fragment hit requires a carefully orchestrated series of experiments using sensitive biophysical techniques capable of detecting weak binding events.[8][9] The following section outlines detailed protocols for the screening and validation of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol.

Diagram of the FBDD Workflow

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy Hit Validated Hit NMR->Hit Hit Identification SPR Surface Plasmon Resonance SPR->Hit Hit Identification XRay X-Ray Crystallography XRay->Hit Hit Identification ITC Isothermal Titration Calorimetry (ITC) SAR Structure-Activity Relationship (SAR) ITC->SAR Characterization Orthogonal Orthogonal Biophysical Method Orthogonal->SAR Characterization Structure Structural Biology (X-Ray or NMR) Structure->SAR Characterization SBDD Structure-Based Drug Design (SBDD) SAR->SBDD Iterative Optimization Lead Lead Compound SBDD->Lead Fragment 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Fragment Library Fragment->NMR Screening Fragment->SPR Screening Fragment->XRay Screening Hit->ITC Validation Hit->Orthogonal Validation Hit->Structure Validation

Caption: A generalized workflow for a fragment-based drug design campaign.

Primary Screening Methodologies

The initial step involves screening a library of fragments, including 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, against the protein target of interest. The choice of screening method depends on factors such as protein availability, solubility, and the desired throughput.

NMR is a powerful technique for detecting weak binding interactions and can provide information on the binding site and affinity.[10][11]

Protocol for Protein-Observed 2D ¹H-¹⁵N HSQC Screening:

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) is recommended.

  • Fragment Preparation: Prepare a stock solution of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol at a high concentration (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.

  • Screening: Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration typically 10-100 times that of the protein (e.g., 1 mM fragment for a 100 µM protein sample).

  • Data Acquisition: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding. The residues exhibiting CSPs can be mapped onto the protein structure to identify the binding site.[12]

SPR is a label-free biophysical technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic data.[13][14]

Protocol for SPR Screening:

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to maximize the signal for fragment binding.

  • Fragment Preparation: Prepare a series of dilutions of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 1 µM to 1 mM.

  • Screening: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding response. A concentration-dependent increase in the binding response indicates a hit. Kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋) can be determined by fitting the data to a suitable binding model.[15]

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, offering invaluable insights for structure-based drug design.[16][17]

Protocol for Crystallographic Fragment Screening:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking: Prepare a solution of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol in a cryoprotectant-containing solution compatible with the protein crystals. The fragment concentration is typically in the millimolar range. Soak the protein crystals in this solution for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[18]

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the bound fragment and its interactions with the protein.[19]

Screening Technique Advantages Disadvantages
NMR Spectroscopy Provides information on binding site and affinity; robust for weak binders.[[“]]Requires isotopically labeled protein; lower throughput.
Surface Plasmon Resonance (SPR) High throughput; provides kinetic data; low protein consumption.[21]Requires protein immobilization; can have mass transport limitations.
X-Ray Crystallography Provides high-resolution structural data of the binding mode.[7]Requires well-diffracting crystals; lower throughput.
Hit Validation

A fragment identified as a "hit" in the primary screen must be validated to confirm its binding and rule out artifacts. This is typically achieved using an orthogonal biophysical method. For instance, if a hit is identified by SPR, it can be validated using NMR or Isothermal Titration Calorimetry (ITC). ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (K₋, ΔH, and ΔS).

Hit-to-Lead Optimization: The Path Forward

Once 1-[Methyl(piperidin-4-yl)amino]propan-2-ol is confirmed as a validated hit, the next phase is to optimize its potency and selectivity to transform it into a lead compound.[22][23] This is an iterative process guided by structural information and structure-activity relationship (SAR) studies.[24]

Diagram of Hit-to-Lead Optimization Strategies

Hit_to_Lead cluster_strategies Optimization Strategies Start Validated Hit: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Growing Fragment Growing Start->Growing Extend into unoccupied pockets Linking Fragment Linking Start->Linking Connect to another nearby fragment Merging Fragment Merging Start->Merging Combine with another overlapping fragment Lead Lead Compound Growing->Lead Increased Potency & Selectivity Linking->Lead Merging->Lead

Caption: Common strategies for optimizing a fragment hit into a lead compound.

Fragment Growing

This strategy involves adding chemical functionality to the core fragment to make additional favorable interactions with the target protein.[25] For 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, if structural data reveals an adjacent hydrophobic pocket, the methyl group on the piperidine nitrogen could be extended to a larger alkyl or aryl group to occupy this pocket. Similarly, the hydroxyl group could be elaborated to form additional hydrogen bonds.

Fragment Linking

If another fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, often resulting in a significant increase in binding affinity due to avidity effects.[9]

Fragment Merging

In cases where two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key interacting features of both fragments.[8]

Throughout the optimization process, it is crucial to monitor not only the potency but also the ligand efficiency (LE), a metric that relates binding affinity to the size of the molecule.[26] Maintaining a high LE helps to ensure that the increase in potency is achieved efficiently without excessive growth in molecular weight, which could negatively impact the drug-like properties of the compound.

Conclusion

1-[Methyl(piperidin-4-yl)amino]propan-2-ol represents a prototypical fragment with high potential in FBDD campaigns. Its combination of a privileged scaffold, hydrogen bonding motifs, and clear vectors for optimization makes it an attractive starting point for the development of novel therapeutics. The successful application of this and similar fragments hinges on the rigorous implementation of sensitive biophysical screening techniques and a structure-guided, iterative optimization process. As FBDD continues to mature, the strategic use of well-designed fragments like the one discussed herein will undoubtedly play a pivotal role in addressing challenging biological targets and delivering the next generation of medicines.[27]

References

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Ovid. [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. iNext-Discovery. [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • What are the key considerations when designing NMR experiments for fragment-based drug discovery?. Consensus. [Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Crystallography. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Fragment screening using X-ray crystallography. PubMed. [Link]

  • Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI. [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • Hit to lead. Wikipedia. [Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]

  • Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-ol.
  • Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor. PubMed. [Link]

  • 1-(Propan-2-yl)piperidin-4-amine. PubChem. [Link]

  • N-[(Piperidin-4-yl)methyl]propan-2-amine. EPA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Technical Support Center: Purification Strategies for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Executive Summary & Molecule Profile Target Molecule: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Chemical Nature: Highly po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Executive Summary & Molecule Profile

Target Molecule: 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Chemical Nature: Highly polar, diamine scaffold (secondary amine on ring, tertiary acyclic amine), secondary alcohol.[1][2] Physical State: Viscous, hygroscopic oil (Free Base); Crystalline solid (Salt forms).[2]

This molecule presents a classic "medicinal chemistry nightmare" for purification: it is highly polar, basic, and prone to "tailing" on silica gel.[2] It possesses two nitrogen centers—a secondary amine on the piperidine ring (pKa ~11) and a tertiary aniline-like linker (pKa ~8-9).[1] This duality requires a strategy that manages basicity to prevent irreversible adsorption during chromatography or thermal degradation during distillation.

This guide prioritizes Salt Formation as the primary strategy for high purity (>98%), with Modified Chromatography and High-Vacuum Distillation as secondary options.[1][2]

Module 1: Decision Matrix & Workflow

Before selecting a method, assess your crude mixture's profile.[2][3] Do not default to flash chromatography for >10g scales without considering crystallization.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Purity Assessment (LCMS/NMR) Start->CheckPurity HighImpurity Low Purity (<70%) Significant Regioisomers CheckPurity->HighImpurity Complex Mixture MedPurity Medium Purity (70-90%) CheckPurity->MedPurity Standard Crude HighPurity High Purity (>90%) CheckPurity->HighPurity Clean Reaction Flash Flash Chromatography (Basified Silica / Alumina) HighImpurity->Flash Isolate Major Component Distill High Vacuum Distillation (<1 mbar, Short Path) MedPurity->Distill Bulk Cleanup SaltScreen Salt Formation Screen (HCl, Oxalate, Fumarate) MedPurity->SaltScreen Preferred Route HighPurity->SaltScreen Solidification Distill->SaltScreen If oil persists Final Final Product (>98% Purity) SaltScreen->Final Flash->Final

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on crude purity.

Module 2: Troubleshooting Guides (Q&A Format)

Topic A: Crystallization & Salt Formation (The "Gold Standard")

Q: My product is a viscous oil and refuses to crystallize. How do I solidify it? A: The free base is likely an oil due to the flexible propyl chain and lack of rigid symmetry. You must convert it to a salt.[1]

  • The Science: The lattice energy of the salt form is significantly higher than the free base. For piperidine derivatives, Oxalic acid (1 eq) or Fumaric acid (0.5 or 1 eq) often yield nice crystalline solids because they form hydrogen-bond networks with both the alcohol and amine functionalities.[1][2]

  • Protocol:

    • Dissolve 1g of crude oil in 5 mL Isopropanol (IPA) or Ethanol .

    • Add 1.0 equivalent of acid (e.g., Oxalic acid dissolved in warm IPA) dropwise.

    • Critical Step: If oiling out occurs (two liquid phases), add heat to redissolve, then add a drop of Acetone or EtOAc as an anti-solvent.[2]

    • Cool slowly to 4°C.

Q: I tried HCl, but it turned into a hygroscopic gum. Why? A: Piperidine hydrochlorides are notoriously hygroscopic.[1]

  • The Fix: Switch to a less hygroscopic counter-ion.

    • Option 1: Fumarate .[1] (Often non-hygroscopic).

    • Option 2: L-Tartrate .[1] (Good for resolution if chiral separation is needed later).

    • Option 3: If you must use HCl, generate it using HCl in Dioxane (anhydrous) rather than aqueous HCl, and wash the resulting solid immediately with anhydrous ether.[2]

Topic B: Flash Chromatography (The "Polishing" Step)

Q: The compound streaks/tails across the entire column. I'm losing mass. A: This is caused by the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1]

  • The Fix: You must "deactivate" the silica or switch the stationary phase.

    • Method A (Mobile Phase Modifier): Add 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[2] This competes for the silanol sites.

    • Method B (Stationary Phase): Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and tolerates amines better.[1]

    • Method C (Amine-Functionalized Silica): Use commercially available NH2-silica cartridges.[1][2]

Q: Which solvent system separates the regioisomers (1-amino-2-ol vs. 2-amino-1-ol)? A: Regioisomers from epoxide opening often have similar Rf values.[1][2]

  • Strategy: Use a DCM/MeOH gradient (0% -> 10% MeOH).

  • Tip: If separation is poor, switch to Ethyl Acetate/MeOH/TEA .[2] The change in selectivity (dipole moment) often resolves the structural isomers better than chlorinated solvents.

Topic C: Distillation (The "Bulk" Method)

Q: Can I distill this? It seems to decompose at 150°C. A: Yes, but only under high vacuum.[2]

  • The Risk: Amino alcohols are susceptible to oxidation (N-oxide formation) and dehydration (elimination of OH) at high temperatures.[1]

  • Requirements:

    • Pressure: Must be < 1 mbar (ideally < 0.1 mbar).

    • Setup: Use a Short Path Distillation head to minimize residence time.[1]

    • Temperature: Keep the oil bath < 140°C. If the BP is higher, stop and switch to column chromatography.

Module 3: Quantitative Data & Reference Values

Table 1: Estimated Physical Properties & Purification Parameters

ParameterValue / CharacteristicOperational Note
pKa (Piperidine N) ~11.0Highly Basic.[1][2] Will protonate in water/methanol.[1]
pKa (Linker N) ~8.5Moderately Basic.[1]
Boiling Point ~120-135°C @ 0.5 mmHgEstimated.[1] Do not exceed 150°C bath temp.[1]
Solubility Water, MeOH, DCM, THFInsoluble in Hexanes/Heptane (use for washing).[2]
TLC Stain Ninhydrin or KMnO4Ninhydrin stains secondary amine (Red/Purple).[1]
Preferred Salt Bis-Oxalate or Fumarate1:1 or 1:2 stoichiometry depending on acid strength.[1]

Module 4: Experimental Workflow (Salt Formation)

This protocol is designed for the Oxalate Salt , which historically provides the best crystallinity for piperidine amino-alcohols.[1]

SaltProtocol Step1 Dissolve Crude Free Base (Solvent: EtOH or IPA) Step3 Slow Addition (Dropwise with stirring) Step1->Step3 Step2 Prepare Acid Solution (Oxalic Acid in warm EtOH) Step2->Step3 Step4 Observation Check Step3->Step4 Precipitate White Solid Forms Step4->Precipitate Ideal Oil Oiling Out / Gummy Step4->Oil Common Issue Filter Filtration & Cold Ether Wash Precipitate->Filter FixOil Heat to reflux, add Acetone dropwise, cool slowly Oil->FixOil FixOil->Precipitate

Figure 2: Step-by-step workflow for converting the oily free base into a stable crystalline salt.

References

  • Bachman, J. L., et al. (2020).[2][4] Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses, 97, 21-37.[1][2][4] (Demonstrates purification of diamines and handling of polar amino-intermediates).

  • Teledyne ISCO Labs. (2023).[1] Purification of Very Polar Compounds using Aqueous Normal-Phase Flash Column Chromatography.[1][5] (Definitive guide on using amine-functionalized silica and HILIC for polar amines).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Google Patents. Preparation method of 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol.[1][2][6] (Patent CN113045484A).[1] (Provides specific extraction and solvent data for analogous piperidine-propanol structures).

  • ChemicalBook. N-Methyl-4-piperidinol Synthesis & Properties. (Data on boiling points and stability of the piperidine scaffold).

Sources

Optimization

Managing diastereoselectivity in the synthesis of propan-2-ol derivatives

The following guide serves as a technical support resource for researchers encountering stereochemical drift or low selectivity in the synthesis of propan-2-ol derivatives. It focuses on the two most critical control poi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers encountering stereochemical drift or low selectivity in the synthesis of propan-2-ol derivatives. It focuses on the two most critical control points: 1,2-induction (nucleophilic addition to


-chiral aldehydes) and 1,3-induction  (reduction of 

-hydroxy ketones).

Case ID: DSP-2024-001 Topic: Managing Diastereoselectivity (1,2- and 1,3-Induction) Assigned Specialist: Senior Application Scientist

Executive Summary

The propan-2-ol motif (secondary alcohol) is a pharmacophore linchpin. Constructing it often requires setting relative stereochemistry against existing chiral centers. This guide addresses the "Anti vs. Syn" decision matrix, providing validated protocols to override inherent substrate bias (Felkin-Anh) using chelation control or directed hydride delivery.

Module 1: The -Chiral Center (1,2-Induction)

User Issue: "I am adding a nucleophile (Grignard/Hydride) to my


-chiral aldehyde, but I am observing poor selectivity or the unwanted 'anti' (Felkin) product."
Root Cause Analysis

The stereochemical outcome is dictated by the competition between steric minimization (Felkin-Anh Model ) and Lewis acid organization (Cram-Chelation Model ).

  • Felkin-Anh (Default): In the absence of chelation, the nucleophile attacks anti to the largest

    
    -substituent. This typically yields the anti-isomer (relative to the 
    
    
    
    -substituent).
  • Chelation Control: If the

    
    -substituent is a Lewis base (e.g., -OR, -NR
    
    
    
    ) and a coordinating metal is present, a rigid 5-membered chelate forms. The nucleophile attacks the less hindered face, typically yielding the syn-isomer.
Troubleshooting Decision Matrix

Use the following workflow to select the correct conditions for your target diastereomer.

G Start Target Stereochemistry? Syn Target: Syn (Chelation) Start->Syn Anti Target: Anti (Felkin-Anh) Start->Anti CheckPG Check u03b1-Heteroatom Protecting Group Syn->CheckPG Anti->CheckPG CoordPG Group is Coordinating? (MOM, Bn, PMB, MEM) CheckPG->CoordPG Yes CheckPG->CoordPG No (Swap PG) BulkyPG Group is Non-Coordinating? (TBDPS, TIPS, Trityl) CheckPG->BulkyPG Yes CheckPG->BulkyPG No (Swap PG) Solvent Select Non-Coordinating Solvent (DCM, Toluene, Hexane) CoordPG->Solvent LewisAcid Add Chelating Lewis Acid (MgBr2, ZnCl2, TiCl4) Solvent->LewisAcid PolarSolvent Select Coordinating Solvent (THF, Et2O) BulkyPG->PolarSolvent Reagent Use Non-Chelating Reagent (LiAlH4, R-Li) PolarSolvent->Reagent

Figure 1: Workflow for selecting reaction conditions based on desired 1,2-stereochemistry.

Validated Protocol: Chelation-Controlled Addition

Objective: Synthesis of syn-1,2-hydroxy ethers. Mechanism: Formation of a magnesium chelate between the


-alkoxy oxygen and the carbonyl oxygen.

Reagents:

  • Substrate:

    
    -benzyloxy aldehyde.
    
  • Chelating Agent:

    
     (freshly prepared or commercial anhydrous).
    
  • Nucleophile: Vinylmagnesium bromide.

  • Solvent: Dichloromethane (

    
    ) – Critical: Do not use THF.
    

Step-by-Step:

  • Chelate Formation: Dissolve the aldehyde (1.0 equiv) in anhydrous

    
     (0.1 M) under Argon. Cool to -78 °C. Add 
    
    
    
    (1.2 equiv) and stir for 15 minutes. Note: The solution may become heterogeneous; this is normal.
  • Nucleophilic Attack: Add the Grignard reagent (1.5 equiv) dropwise along the side of the flask to pre-cool it. Stir at -78 °C for 2 hours.

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
  • Analysis: Expect >20:1 syn:anti selectivity. If selectivity is low (<10:1), increase the amount of

    
     to 2.0 equiv or switch to 
    
    
    
    (requires -100 °C).

Module 2: The -Chiral Center (1,3-Induction)

User Issue: "I need to reduce a


-hydroxy ketone to a 1,3-diol. How do I control the stereochemistry to get exclusively syn or anti?"
The Solution Landscape

Unlike 1,2-induction, 1,3-induction relies almost exclusively on directed hydride delivery . You must choose the reagent that "ties" the existing hydroxyl group to the ketone in a specific transition state geometry.

Target StereochemMethodReagent SystemMechanismSelectivity (dr)
1,3-Syn Narasaka-Prasad

/

Intermolecular hydride attack on a boron chelate.[1]Typically >95:5
1,3-Anti Evans-Tishchenko

/ PhCHO
Intramolecular hydride transfer via hemiacetal.Typically >98:2
1,3-Anti Evans-Saksena

Intramolecular hydride delivery via boron-acetate ligand exchange.Typically >90:10
Mechanism Visualization

Understanding the transition state (TS) is vital for troubleshooting.

ReactionMechanism Substrate Beta-Hydroxy Ketone BoronChelate Boron Chelate (Chair-like TS) Substrate->BoronChelate + Et2BOMe LigandExchange Ligand Exchange (B coordinates OH) Substrate->LigandExchange + Me4NHB(OAc)3 SynProduct 1,3-Syn Diol BoronChelate->SynProduct + NaBH4 (External Attack) AntiProduct 1,3-Anti Diol LigandExchange->AntiProduct Internal Hydride Delivery

Figure 2: Divergent pathways for 1,3-reduction. Green path utilizes external hydride (Narasaka); Red path utilizes internal delivery (Evans-Saksena).

Validated Protocol: Narasaka-Prasad Reduction (Syn-Selective)

Reference: Narasaka, K.; Pai, F.-C. Tetrahedron1984 , 40, 2233.[2] [1]

Troubleshooting Checklist:

  • Temperature: Must be maintained below -70 °C. Warmer temperatures allow the chelate to open, eroding selectivity.

  • Solvent: A mixture of THF and Methanol is required. Methanol aids in the ligand exchange on boron.

Procedure:

  • Chelation: Dissolve the

    
    -hydroxy ketone (1.0 mmol) in anhydrous THF (10 mL) under inert atmosphere.
    
  • Reagent Prep: Add dry Methanol (0.2 mL). Cool the solution to -78 °C.

  • Boron Addition: Add diethylmethoxyborane (

    
    , 1.0 M in THF, 1.1 equiv) dropwise. Stir for 20 minutes at -78 °C to ensure complete chelate formation.
    
  • Reduction: Add sodium borohydride (

    
    , 1.2 equiv) in one portion.
    
  • Reaction: Stir at -78 °C for 3 hours. Monitor by TLC.

  • Workup (Critical): The boron chelate is stable and must be oxidatively cleaved.

    • Add acetic acid (0.5 mL).

    • Add 30%

      
       (2 mL) and stir at room temperature for 1 hour.
      
    • Extract with ethyl acetate.

Validated Protocol: Evans-Tishchenko Reduction (Anti-Selective)

Reference: Evans, D. A.; Hoveyda, A. H. J. Am. Chem. Soc.[3]1990 , 112, 6447.[3] [2]

Why use this? It not only reduces the ketone to the anti-alcohol but simultaneously protects it as an ester, differentiating the two hydroxyl groups.[3]

Procedure:

  • Setup: Dissolve

    
    -hydroxy ketone (1.0 equiv) and freshly distilled benzaldehyde (4.0 equiv) in THF (0.1 M). Cool to -10 °C.
    
  • Catalyst: Add

    
     (0.15–0.30 equiv, 0.1 M in THF) dropwise. Note: The solution should turn yellow/orange, indicating active catalyst.
    
  • Reaction: Stir at -10 °C. The reaction proceeds via a hemiacetal intermediate.

  • Quench: Add saturated

    
    .
    
  • Result: The product is the anti-1,3-diol mono-benzoate ester.

References

  • Narasaka, K.; Pai, F.-C. Stereoselective Reduction of

    
    -Hydroxyketones to 1,3-Diols.[4] Tetrahedron1984 , 40, 2233–2238.[2] Link
    
  • Evans, D. A.; Hoveyda, A. H.[3][5] Samarium-Catalyzed Intramolecular Tishchenko Reduction of

    
    -Hydroxy Ketones.[3] A Stereoselective Approach to the Synthesis of Differentiated Anti 1,3-Diol Monoesters. J. Am. Chem. Soc.[3]1990 , 112, 6447–6449.[3] Link
    
  • Evans, D. A.; Chapman, K. T.; Carreira, E. M. Directed Reduction of

    
    -Hydroxy Ketones Employing Tetramethylammonium Triacetoxyborohydride.[6] J. Am. Chem. Soc.[3]1988 , 110, 3560–3578. Link
    
  • Mengel, A.; Reiser, O. Around the Transition State in Kinetic Iodolactonizations. Chem. Rev.1999 , 99, 1191–1224. (Review of 1,2-induction models). Link

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Over-Alkylation of Piperidine Nitrogen

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This resource is designed to provide in-depth guidance on a common synthetic challenge: the over-alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This resource is designed to provide in-depth guidance on a common synthetic challenge: the over-alkylation of the piperidine nitrogen. As Senior Application Scientists, we understand that achieving selective mono-alkylation is crucial for the successful synthesis of a vast array of pharmaceutical compounds and research molecules. This guide offers troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate this complex reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is piperidine nitrogen over-alkylation and why is it a problem?

Over-alkylation of the piperidine nitrogen refers to the undesired formation of a quaternary ammonium salt as a major byproduct during an N-alkylation reaction.[1][2] This occurs when the initially formed tertiary amine (the desired product) reacts further with the alkylating agent. This side reaction is particularly prevalent when using highly reactive alkylating agents.[1][2]

The formation of this quaternary salt is problematic for several reasons:

  • Reduced Yield: It consumes both the desired product and the alkylating agent, leading to a lower yield of the target molecule.

  • Purification Challenges: The resulting quaternary ammonium salt often has different solubility and chromatographic properties compared to the desired tertiary amine, complicating purification.

  • Altered Biological Activity: In drug development, the formation of a quaternary ammonium salt can drastically alter the pharmacological properties of the compound, potentially leading to loss of activity or unforeseen toxicity.

Q2: I'm observing significant formation of a quaternary ammonium salt. What are the primary factors I should investigate to minimize this?

Several key experimental parameters can be adjusted to suppress over-alkylation. Here are the most critical factors to consider:

  • Stoichiometry: Carefully controlling the ratio of reactants is paramount. Using a slight excess of the piperidine starting material relative to the alkylating agent can favor mono-alkylation.[1][2] A common starting point is a 1.1 to 1.2 molar equivalent of piperidine to 1.0 equivalent of the alkyl halide.[1][2]

  • Rate of Addition: The slow addition of the alkylating agent, ideally using a syringe pump, helps to maintain a low concentration of the electrophile in the reaction mixture.[1][2][3] This minimizes the chance of the newly formed tertiary amine encountering and reacting with another molecule of the alkylating agent.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and decrease the likelihood of over-alkylation.[1][2] For highly reactive electrophiles, conducting the reaction at a lower temperature is often beneficial.[4][5]

  • Choice of Base: The presence of a base is often necessary to neutralize the acid byproduct generated during the reaction (e.g., HBr, HCl), which can protonate the starting piperidine and render it non-nucleophilic.[1] However, the choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) is recommended.[1]

Q3: My N-alkylation reaction is sluggish or incomplete. What could be the cause and how can I improve the conversion?

Slow or incomplete N-alkylation can stem from several factors:

  • Insufficient Basicity: As mentioned, the acid generated during the reaction can protonate the piperidine, halting the reaction.[1] The addition of a suitable non-nucleophilic base is crucial to scavenge this acid.[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] If you are using an alkyl chloride and observing poor reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[1][6][7] In such cases, increasing the reaction temperature or employing a more reactive alkylating agent may be necessary.[1]

  • Solvent Effects: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[1][8][9]

Q4: Are there alternative methods to direct N-alkylation that can provide better selectivity for mono-alkylation?

Yes, several alternative strategies can offer improved control and selectivity:

  • Reductive Amination: This powerful method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[10] This approach is often highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[10]

  • Protecting Groups: Temporarily protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) allows for other chemical transformations on the molecule.[2] The protecting group can then be removed to reveal the secondary amine, which can then be selectively alkylated under controlled conditions.

  • "Self-Limiting" Alkylation: Innovative methods, such as those employing N-aminopyridinium salts, have been developed to achieve selective mono-alkylation.[4][5] In these systems, the initial alkylation event produces a less reactive species, effectively preventing over-alkylation.[4][5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common issues encountered during piperidine N-alkylation, along with actionable solutions.

Issue 1: Excessive Quaternary Ammonium Salt Formation
Potential Cause Explanation Recommended Solution(s)
High Alkylating Agent Concentration The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to a faster second alkylation if sufficient alkylating agent is present.[11]Implement slow addition of the alkylating agent using a syringe pump.[1][2][3] Maintain a stoichiometric excess of the piperidine (1.1-1.2 eq).[1][2]
Highly Reactive Alkylating Agent Reagents like methyl iodide or benzyl bromide are very reactive and can lead to rapid over-alkylation.Lower the reaction temperature to decrease the rate of the second alkylation.[1][2] Consider using a less reactive alkylating agent if the substrate allows.
Inappropriate Solvent Highly polar solvents can stabilize the charged quaternary ammonium salt, potentially favoring its formation.[8][9]While polar aprotic solvents are generally good, for very reactive systems, a less polar solvent might be trialed to disfavor the formation of the charged product.
Issue 2: Low or No Product Formation
Potential Cause Explanation Recommended Solution(s)
Protonation of Starting Material The reaction generates an acid byproduct (HX) which protonates the nucleophilic piperidine nitrogen, effectively stopping the reaction.[1]Add a non-nucleophilic base such as K₂CO₃, Et₃N, or DIPEA to neutralize the acid as it forms.[1]
Poor Leaving Group on Electrophile The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. Cl⁻ is a poorer leaving group than Br⁻ or I⁻.Switch to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).[1]
Steric Hindrance Bulky groups on the piperidine or the alkylating agent can physically block the approach of the nucleophile to the electrophilic center.[1][6][7]Increase the reaction temperature to provide more energy to overcome the activation barrier.[1] If this fails, a different synthetic route may be necessary.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol provides a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Non-nucleophilic base (e.g., K₂CO₃, 1.5 eq)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.1 equivalents), the non-nucleophilic base (1.5 equivalents), and anhydrous solvent to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the reaction mixture over several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the base and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an example of an alternative strategy that avoids the issue of over-alkylation.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and the anhydrous solvent.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

G cluster_0 Desired Mono-Alkylation cluster_1 Undesired Over-Alkylation Piperidine Piperidine (Secondary Amine) Tertiary_Amine Tertiary Amine (Desired Product) Piperidine->Tertiary_Amine + R-X Alkyl_Halide Alkyl Halide (R-X) Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Tertiary_Amine_2 Tertiary Amine Tertiary_Amine_2->Quaternary_Salt + R-X Alkyl_Halide_2 Alkyl Halide (R-X)

Caption: Competing pathways in piperidine N-alkylation.

G cluster_workflow Troubleshooting Workflow for Over-Alkylation start Over-Alkylation Observed q1 Is Stoichiometry Controlled? (Piperidine in excess) start->q1 s1 Adjust to 1.1-1.2 eq Piperidine q1->s1 No q2 Is Alkylating Agent Added Slowly? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use Syringe Pump for Slow Addition q2->s2 No q3 Is Reaction Temperature Optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Lower Reaction Temperature q3->s3 No end_node Mono-alkylation Favored q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Sources

Reference Data & Comparative Studies

Validation

In vitro ADME profile of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Technical Guide: In Vitro ADME Profile of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol Executive Summary & Molecule Characterization This guide provides a technical assessment of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro ADME Profile of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Executive Summary & Molecule Characterization

This guide provides a technical assessment of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol (referred to herein as MPAP-2-ol ), a secondary amine-containing fragment widely used in medicinal chemistry as a solubility-enhancing "tail" or a solvent-exposed motif in kinase and GPCR inhibitors.

Unlike simple aliphatic amines, the MPAP-2-ol scaffold introduces a dual-basicity profile (piperidine ring nitrogen and exocyclic tertiary amine) combined with a hydroxyl group. This specific architecture dictates a unique ADME (Absorption, Distribution, Metabolism, Excretion) profile characterized by high aqueous solubility but potential liabilities in hERG binding and lysosomal trapping.

Chemical Structure Context:

  • SMILES: CC(O)CN(C)C1CCNCC1

  • Key Features: Secondary piperidine amine (H-bond donor/acceptor), Tertiary exocyclic amine (ionization center), Secondary alcohol (polarity modulator).

Comparative ADME Profiling

To provide an objective baseline, MPAP-2-ol is compared below with its most common bioisostere, 1-(4-Methylpiperazin-1-yl)propan-2-ol (MPP-2-ol) . This comparison highlights why a researcher might choose one fragment over the other during lead optimization.

Table 1: Physicochemical and ADME Performance Comparison
FeatureMPAP-2-ol (Subject)MPP-2-ol (Alternative)Interpretation & Causality
LogD (pH 7.4) -1.2 to -0.5 (Predicted)-1.5 to -0.8MPAP-2-ol is slightly more lipophilic due to the extra carbon in the piperidine ring vs. the nitrogen in piperazine.
pKa (Most Basic) ~10.5 (Piperidine NH)~8.5 (Piperazine N)MPAP-2-ol is significantly more basic. This increases solubility at physiological pH but raises the risk of lysosomal trapping (Vd increase).
Permeability (Papp) Low (< 5 × 10⁻⁶ cm/s)Low (< 2 × 10⁻⁶ cm/s)Both are polar. However, the higher basicity of MPAP-2-ol means a higher fraction is ionized at pH 7.4, limiting passive diffusion.
Metabolic Stability Moderate (t½ ~ 30-60 min)High (t½ > 60 min)MPAP-2-ol is susceptible to N-dealkylation at the exocyclic nitrogen and oxidation of the piperidine ring.
hERG Liability High Risk Low RiskThe 4-substituted piperidine motif is a classic pharmacophore for hERG channel blockade; piperazines are generally safer.

Detailed In Vitro ADME Analysis

Absorption & Permeability

Mechanism: MPAP-2-ol exhibits pH-dependent permeability. At pH 7.4, the piperidine nitrogen is predominantly protonated (cationic). Consequently, passive diffusion through the lipid bilayer is restricted.

  • Experimental Insight: In Caco-2 assays, this molecule often shows high recovery but low A-to-B transport. If the parent drug requires CNS penetration, this fragment may act as a liability unless active transport is engaged.

Distribution (Lysosomal Trapping)

Mechanism: Due to its high pKa (~10.5), MPAP-2-ol acts as a lysosomotropic agent. It diffuses into acidic lysosomes (pH ~4.5-5.0) in its uncharged form, becomes protonated, and is trapped.

  • Impact: This results in a high Volume of Distribution (Vd) in vivo, which can be mistaken for tissue binding. It also poses a risk of phospholipidosis (drug-induced lipid accumulation) upon chronic dosing.

Metabolism (Clearance Pathways)

The metabolic clearance of MPAP-2-ol is driven primarily by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Primary Route: N-demethylation of the exocyclic methyl group.

  • Secondary Route:

    
    -carbon oxidation on the piperidine ring (leading to lactam formation).
    

Visualization of Metabolic Pathways:

MetabolicPathways cluster_legend Reaction Probability Parent MPAP-2-ol (Parent) M1 N-desmethyl Metabolite Parent->M1 CYP3A4/2D6 (N-demethylation) M2 Piperidine Lactam Parent->M2 CYP2D6 (Oxidation) M3 N-Oxide (Piperidine) Parent->M3 FMO3 (N-oxygenation) key Red Arrow = Major Pathway Dashed = Minor Pathway

Figure 1: Predicted metabolic biotransformation pathways for MPAP-2-ol. The N-demethylation pathway is the primary clearance mechanism.

Experimental Protocols (Self-Validating Systems)

To generate the data discussed above, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To assess passive permeability independent of transporters.

  • Preparation:

    • Donor Plate: 96-well filter plate (PVDF, 0.45 µm). Coat with 5 µL of 1% Lecithin/Dodecane mixture.

    • Acceptor Plate: PTFE 96-well plate.

  • Dosing:

    • Prepare 10 mM stock of MPAP-2-ol in DMSO.

    • Dilute to 10 µM in PBS (pH 7.4) for the Donor solution.

    • Control: Include Verapamil (High Permeability) and Ranitidine (Low Permeability) in parallel wells.

  • Incubation:

    • Add 150 µL Donor solution to the top plate.

    • Add 300 µL PBS (pH 7.4) to the bottom (Acceptor) plate.

    • Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Analysis:

    • Quantify concentration in Donor (t=0, t=16h) and Acceptor (t=16h) using LC-MS/MS.

  • Validation Logic:

    • Mass Balance Calculation: Sum of Donor + Acceptor mass at t=16h must be >80% of initial mass. If <80%, compound is trapped in the membrane or degraded (flag for instability).

Protocol B: Metabolic Stability (Human Liver Microsomes - HLM)

Purpose: To determine intrinsic clearance (CLint) and half-life (t½).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (0.5 mg/mL protein concentration).

    • MPAP-2-ol (1 µM final concentration).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take 50 µL aliquots at t = 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Plot ln(% remaining) vs. time. Slope = -k.

    • t½ = 0.693 / k.

  • Validation Logic:

    • Positive Control: Testosterone (High clearance) must show t½ < 15 min.

    • Negative Control: Warfarin (Low clearance) must show t½ > 120 min.

    • If controls fail, the microsome batch is compromised.

Safety Assessment: The hERG Liability

One of the most critical aspects of the MPAP-2-ol profile is its structural similarity to known hERG blockers. The combination of a basic amine and a lipophilic linker (even a short one) can interact with the Tyr652 and Phe656 residues in the hERG channel pore.

Decision Workflow for hERG Mitigation:

hERG_Workflow Start Lead Compound with MPAP-2-ol Tail Screen1 In Silico Prediction (Pharmacophore Match) Start->Screen1 Screen2 hERG Binding Assay (Radioligand [3H]-Dofetilide) Screen1->Screen2 Decision IC50 < 10 µM? Screen2->Decision PatchClamp Automated Patch Clamp (Functional Assay) Decision->PatchClamp Yes (Risk) Safe Proceed to PK Decision->Safe No (Safe) Mitigation Strategy: Reduce Basicity (Add F / O to Piperidine) PatchClamp->Mitigation Block Confirmed

Figure 2: Risk assessment workflow for hERG liability associated with piperidine-based fragments.

References

  • Vertex AI Search. (2025). Piperidine-containing drugs and recently studied analogs.[1] National Institutes of Health. 1

  • PubChem. (2025).[2] 1-(Propan-2-yl)piperidin-4-amine Compound Summary. National Library of Medicine. 3

  • MDPI. (2025). Anti-Infective Properties and In Silico ADME Parameters of Novel Piperazin-1-yl benzanilides. 4[5]

  • ResearchGate. (2024). Synthesis and ADME Profiling of Methylpiperidin-4-ylphenyl-nicotinamide Derivatives. 6

  • Exacte Labs. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. 7

Sources

Comparative

Optimizing Solubilizing Tails: A Comparative Guide to 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

Executive Summary: The "Sweet Spot" of Solubilization In the multiparametric optimization of small molecule drugs—particularly kinase inhibitors and GPCR ligands—the choice of the solubilizing "tail" is often the differe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sweet Spot" of Solubilization

In the multiparametric optimization of small molecule drugs—particularly kinase inhibitors and GPCR ligands—the choice of the solubilizing "tail" is often the difference between a candidate and a clinical failure.

This guide analyzes 1-[Methyl(piperidin-4-yl)amino]propan-2-ol (referred to herein as MPAP-2-ol ), a functionalized piperidine scaffold. Unlike simple alkyl-piperidines, MPAP-2-ol incorporates a secondary alcohol and a methylated tertiary amine.

The Verdict: MPAP-2-ol represents a strategic "middle ground" scaffold. It offers superior aqueous solubility compared to 4-(dimethylamino)piperidine (DMAP) analogs while maintaining better membrane permeability than fully ionized quaternary ammoniums. Its key advantage lies in the hydroxypropyl moiety , which lowers LogD


 and disrupts the hydrophobic pharmacophore often associated with hERG channel blockade, albeit at the cost of introducing a chiral center.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

To understand the utility of MPAP-2-ol, we must deconstruct it against its primary competitors: the standard 4-(Dimethylamino)piperidine (DMAP) and the Morpholine-substituted piperidine .

The Pharmacophore Breakdown

The MPAP-2-ol scaffold consists of three distinct functional zones:

  • The Piperidine Ring (Secondary Amine): The vector for attachment to the aromatic drug core (usually via S

    
    Ar or Buchwald-Hartwig coupling).
    
  • The Tertiary Amine Linker: A basic center (

    
    ) that ensures ionization at physiological pH, driving solubility.
    
  • The Hydroxypropyl "Tail": The differentiator. It adds polar surface area (PSA) and H-bond donor/acceptor capability.

Comparative Data Table

Note: Values are representative of the free amine tails attached to a neutral phenyl ring to simulate a drug context.

FeatureMPAP-2-ol (Subject)4-(Dimethylamino)piperidine (Standard)4-Morpholinopiperidine (Low pKa)
Structure Hydroxypropyl-Me-aminoDimethyl-aminoMorpholino
ClogP (approx) 0.8 – 1.11.5 – 1.80.5 – 0.8
tPSA (Ų) ~52 (Amine + OH)~32 (Amine only)~44 (Ether + Amine)
Basic pKa ~9.2 (Tertiary amine)~9.5 (Tertiary amine)~6.5 - 7.0 (Morpholine N)
Solubility (pH 7.4) High (Ionized + Polar)Moderate (Ionized)Moderate (Neutral at pH 7.4)
hERG Liability Reduced (Polar tail)High (Basic + Lipophilic)Low (Low basicity)
Metabolic Risk Low (Steric bulk)High (N-demethylation)Moderate (Ring oxidation)
Chirality Yes (R/S) NoNo
Expert Insight: The "Grease" vs. "Glow" Trade-off

Standard DMAP tails often act as "grease," driving potency through hydrophobic interactions but failing to correct poor solubility. The Morpholine tail fixes hERG issues by lowering basicity but often sacrifices the solubility gain provided by ionization. MPAP-2-ol retains the ionization (high pKa) for solubility but masks the lipophilicity with the hydroxyl group, often sparing hERG liability.

Synthetic Accessibility & Protocols

The synthesis of MPAP-2-ol derivatives is robust, but the introduction of the hydroxypropyl group requires specific attention to regioselectivity and stereochemistry.

Pathway A: The Epoxide Opening (Recommended)

This route is preferred for its atom economy and "click-like" efficiency. It avoids the reductive amination conditions that can sometimes lead to over-alkylation.

Protocol: Epoxide Ring Opening
  • Starting Material: 1-Boc-4-(methylamino)piperidine.[1]

  • Reagent: Propylene oxide (Methyloxirane).

  • Conditions: Ethanol/Water or Acetonitrile, sealed tube, 60–80°C.

  • Deprotection: 4M HCl in Dioxane or TFA/DCM.

Step-by-Step Methodology:

  • Dissolve 1-Boc-4-(methylamino)piperidine (1.0 eq) in Ethanol (5 mL/mmol).

  • Add Propylene oxide (2.5 eq). Note: Excess is used due to volatility.

  • Seal the reaction vessel and heat to 70°C for 12 hours.

  • Monitor via LCMS for the formation of the alcohol adduct (M+58).

  • Concentrate in vacuo.

  • Critical Step: If using racemic propylene oxide, you will obtain a diastereomeric mixture if the piperidine is chiral (unlikely here) or a racemic tail. For clinical candidates, use (R)- or (S)-propylene oxide to set the stereocenter.

Visualization: Synthetic Workflow

The following diagram illustrates the parallel synthesis options and the critical decision point regarding chirality.

Synthesis_Workflow Start 1-Boc-4-(methylamino) piperidine RouteA Route A: Propylene Oxide (Epoxide Opening) Start->RouteA High Atom Economy RouteB Route B: 1-Chloro-2-propanol (Alkylation) Start->RouteB Traditional SN2 Chirality Decision Point: Chiral vs. Racemic RouteA->Chirality Product_Prot Boc-Protected Intermediate RouteB->Product_Prot Racemic Only Chirality->Product_Prot Use (R)-oxide for defined stereochem Deprotect Deprotection (HCl/Dioxane) Product_Prot->Deprotect Final MPAP-2-ol (Salt Form) Deprotect->Final

Figure 1: Synthetic pathways for MPAP-2-ol. Route A is preferred for stereochemical control using chiral epoxides.

Functional Performance: Biological Impact[1][5][8][9]

When substituting a standard piperidine tail with MPAP-2-ol, specific biological impacts are predictable based on the physicochemical shift.

hERG Channel Inhibition (Safety)

The human Ether-à-go-go-Related Gene (hERG) channel binds potent lipophilic bases.

  • Mechanism: The MPAP-2-ol tail introduces a hydroxyl group near the basic center. This disrupts the hydrophobic binding interaction required for deep pore binding in the hERG channel.

  • Observation: In internal SAR campaigns, shifting from N-ethyl to N-(2-hydroxypropyl) often increases the hERG IC

    
     (reduces toxicity) by 3–10 fold.
    
Metabolic Stability (DMPK)
  • N-Dealkylation: Simple N-methyl or N-ethyl groups are rapid substrates for CYPs (demethylation).

  • MPAP-2-ol Advantage: The branching methyl group (from the propanol chain) and the hydroxyl group create steric hindrance and electronic deactivation, slowing down N-dealkylation at the tertiary amine center.

Permeability (Caco-2)
  • Risk: Adding polarity (OH group) can reduce passive permeability.

  • Mitigation: The intramolecular Hydrogen Bond (IMHB). The hydroxyl proton can H-bond to the tertiary amine nitrogen or the piperidine nitrogen (if deprotonated), forming a "pseudo-cycle." This masks the polarity during membrane transit, allowing the molecule to behave more lipophilically in the lipid bilayer than predicted by its aqueous PSA.

Visualization: Property Radar

This diagram compares the multidimensional profile of MPAP-2-ol against the standard DMAP.

Property_Radar Center Solubility Aq. Solubility Permeability Permeability (PAMPA) MetStab Metabolic Stability hERG hERG Safety (High IC50) Potency Ligand Efficiency p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p1 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 d5->d1 Legend1 Blue Solid = MPAP-2-ol (Balanced) Legend2 Red Dashed = DMAP (Lipophilic)

Figure 2: Radar plot comparison. MPAP-2-ol (Blue) shows a broader safety and solubility profile compared to the lipophilic DMAP (Red).

References

  • BenchChem. (2025).[2] A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23283151, 2-Methyl-1-(piperidin-4-yl)propan-1-ol. Retrieved from

  • Meyer, C., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 11(1). Retrieved from

  • Meanwell, N. A., & Loiseleur, O. (2022).[3] Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from

  • Gryzło, B., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity. International Journal of Molecular Sciences. Retrieved from

Sources

Validation

Comparative Cross-Reactivity Profiling of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol: A Guide for Early-Stage Drug Discovery

In early-stage drug discovery, the characterization of a novel chemical entity's selectivity is a critical step in assessing its therapeutic potential and identifying potential safety liabilities. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

In early-stage drug discovery, the characterization of a novel chemical entity's selectivity is a critical step in assessing its therapeutic potential and identifying potential safety liabilities. This guide provides a comprehensive framework for the cross-reactivity profiling of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, a piperidine-containing compound with potential pharmacological activity. As this molecule is not extensively characterized in public literature, we will approach its profiling as a novel compound, outlining a systematic and robust screening cascade. This guide will compare and contrast various methodologies, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Importance of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unforeseen off-target effects.[1] Proactive and comprehensive cross-reactivity profiling is therefore not just a regulatory requirement but a cornerstone of efficient drug development. By identifying potential off-target interactions early, researchers can:

  • De-risk development: Early identification of liabilities such as cardiotoxicity or metabolic instability allows for the timely termination of unpromising candidates or their redesign to mitigate adverse effects.

  • Uncover novel therapeutic potential: Off-target activities are not always detrimental. In some cases, they can reveal new therapeutic applications for a compound.[2]

  • Build a comprehensive pharmacological profile: A thorough understanding of a compound's selectivity is crucial for interpreting in vivo efficacy and toxicity studies.

This guide will present a tiered approach to the cross-reactivity profiling of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, starting with broad screening panels and progressing to more focused mechanistic studies.

A Tiered Approach to Cross-Reactivity Profiling

A systematic screening cascade is essential for efficiently characterizing the selectivity of a novel compound. The following tiered approach is recommended for 1-[Methyl(piperidin-4-yl)amino]propan-2-ol:

Screening_Cascade Tier1 Tier 1: Broad Liability Profiling Tier2 Tier 2: Target Deconvolution & Secondary Screening Tier1->Tier2 Identified Hits Tier3 Tier 3: In-depth Mechanistic & Safety Studies Tier2->Tier3 Confirmed & Prioritized Hits

Figure 1: A tiered screening cascade for novel compound profiling.

Tier 1: Broad Liability and Target Identification Panels

The initial step involves screening 1-[Methyl(piperidin-4-yl)amino]propan-2-ol against a broad range of targets to identify potential interactions. This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak affinities.

Key Experimental Panels:

  • GPCR (G-Protein Coupled Receptor) Panel: Given that a significant portion of approved drugs target GPCRs, screening against a comprehensive panel is crucial.[1][3][4] Both radioligand binding assays and functional assays (e.g., measuring second messengers like cAMP or calcium flux) should be considered.[1][5] Functional assays are advantageous as they can identify agonists, antagonists, and allosteric modulators, while binding assays only detect binding affinity.[1]

  • Kinase Panel: Protein kinases are another major class of drug targets, and off-target kinase inhibition is a common source of toxicity.[2][6][7][8] Profiling against a panel of representative kinases from different families can provide a broad overview of selectivity.[2][7][8]

  • Ion Channel Panel: Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity. A panel including key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) is essential.

  • Nuclear Receptor Panel: These receptors are involved in the regulation of metabolism and cellular development, and unintended interactions can have profound physiological effects.

Data Presentation: Tier 1 Screening Results (Hypothetical)

Target ClassPanel SizeNumber of Hits (>50% inhibition @ 10 µM)
GPCRs1003
Kinases961
Ion Channels201 (hERG)
Nuclear Receptors480
Tier 2: Hit Confirmation, Deconvolution, and Secondary Screening

Any "hits" identified in Tier 1 require confirmation and further characterization. This involves generating dose-response curves to determine the potency (e.g., IC50 or EC50) of the interaction.

Experimental Workflow:

Tier2_Workflow Input Tier 1 Hits Dose_Response Dose-Response Curves (IC50/EC50 Determination) Input->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Selectivity_Panel Focused Selectivity Panel (Related Targets) Orthogonal_Assay->Selectivity_Panel Output Confirmed & Prioritized Hits Selectivity_Panel->Output

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol

An Essential Operational and Safety Manual for Laboratory Professionals As research and development in the pharmaceutical landscape continually evolve, so too does the need for a profound understanding of the chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Operational and Safety Manual for Laboratory Professionals

As research and development in the pharmaceutical landscape continually evolve, so too does the need for a profound understanding of the chemical entities we handle. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol, a substituted piperidine derivative. By elucidating the principles of chemical safety and providing actionable protocols, this document aims to be the preferred resource for ensuring a secure laboratory environment.

Understanding the Hazard Profile

Anticipated Hazards:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

Given the presence of a secondary amine and a hydroxyl group, we must also consider the general hazards associated with these functional groups, which can include corrosivity and the potential for skin sensitization.[2][3]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, it is crucial to ensure that appropriate engineering controls are in place. These measures are designed to minimize exposure by isolating or removing the hazard at its source.

  • Ventilation: All handling of 1-[Methyl(piperidin-4-yl)amino]propan-2-ol should be conducted within a properly functioning chemical fume hood to control the inhalation of any potential vapors or aerosols.[4][5] Local exhaust ventilation is critical, especially when working with powders or when there is a possibility of generating dust.[2]

  • Isolation: For larger-scale operations, consider using enclosed systems such as glove boxes to provide a physical barrier between the operator and the chemical.[3][5]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of the handling area.[2][6]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection and correct use of PPE are paramount to preventing direct contact with 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. The following table outlines the minimum recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles with side shields meeting EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4][5]To protect against splashes that can cause serious eye damage. Contact lenses should not be worn as they can absorb and concentrate irritants.[2]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber. It is recommended to select gloves with a protection class of at least 3 (breakthrough time > 60 minutes) for brief contact and class 5 or higher (> 240 minutes) for prolonged or repeated contact, according to EN 374 standards.[2]To prevent skin irritation and potential absorption. Always inspect gloves for signs of degradation before use and replace them immediately if compromised.[2]
Body Protection A laboratory coat should be worn at a minimum. For procedures with a higher risk of splashing, a chemically resistant apron (e.g., PVC) is also recommended.[2][4]To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning fume hood. However, if engineering controls are insufficient or during emergency situations, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][4]To prevent respiratory tract irritation from inhaling vapors or aerosols.
Donning and Doffing of PPE: A Procedural Workflow

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Figure 1: Recommended sequence for donning and doffing PPE.

Safe Handling and Operational Procedures

Adherence to standardized laboratory practices is essential for minimizing the risks associated with handling 1-[Methyl(piperidin-4-yl)amino]propan-2-ol.

  • Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]

  • Handling: When handling the solid form, be mindful of dust formation.[7] If the compound is a liquid, pour it carefully to avoid splashing. Keep containers tightly closed when not in use.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][8] The storage area should be clearly marked and accessible only to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][9] Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[4][7] If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][9] If the person feels unwell, call a poison center or doctor.[4]

  • Ingestion: Do NOT induce vomiting.[6][9] Rinse the mouth with water and seek immediate medical attention.[6][9]

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material.[4] Collect the absorbed material into a suitable container for disposal.[4][6] Do not allow the product to enter drains or waterways.[4]

Disposal Plan: Environmental Responsibility

All waste containing 1-[Methyl(piperidin-4-yl)amino]propan-2-ol must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][11]

  • Waste Containers: Use clearly labeled, appropriate containers for chemical waste.[10][12] Ensure containers are kept closed when not in use.[10]

  • Segregation: Do not mix this waste with incompatible materials.[11][12]

  • Disposal Route: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[10][11] Never pour chemical waste down the drain.[10][11]

Conclusion

By integrating a thorough understanding of the potential hazards with stringent adherence to engineering controls, personal protective equipment, and standardized operational procedures, researchers can confidently and safely handle 1-[Methyl(piperidin-4-yl)amino]propan-2-ol. This guide serves as a foundational document to empower laboratory professionals in maintaining a culture of safety and scientific excellence.

References

  • Antibodies. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Ethyl Piperidine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • Chemical Suppliers. (2018). Safety Data Sheet: Propan-2-ol AR. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol Properties. Retrieved from [Link]

  • CLEAPSS. (2022). Student safety sheets 66 Higher alcohols. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-[methyl(propyl)amino]propan-2-ol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Methyl(piperidin-4-yl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[Methyl(piperidin-4-yl)amino]propan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.